L-Praziquanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(11bS)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRDOUXISKJZGL-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CNCC2=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CNCC2=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99746-73-3 | |
| Record name | Praziquanamine, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59MPM8VTZ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Purification of L-Praziquanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of L-Praziquanamine, the key intermediate in the production of the anthelmintic drug L-Praziquantel. The document details established protocols, presents comparative quantitative data, and includes logical workflow diagrams to elucidate the synthesis and resolution processes.
L-Praziquantel is administered as a racemic mixture, but it is the (R)-enantiomer, derived from this compound, that exhibits the desired therapeutic activity against schistosomiasis.[1][2] The (S)-enantiomer is inactive and may contribute to side effects, making the production of the enantiopure form highly desirable.[1][3] This guide focuses on the chemical pathways to isolate and purify the crucial this compound intermediate.
Synthesis and Resolution Strategies
The production of enantiopure this compound is predominantly achieved through the resolution of a racemic mixture of praziquanamine.[3] This involves the hydrolysis of racemic Praziquantel (PZQ) to racemic praziquanamine, followed by separation of the enantiomers. Asymmetric synthesis routes have also been explored, though resolution remains a common approach.
The general workflow for obtaining this compound via resolution can be summarized as follows:
Experimental Protocols
A common starting point for obtaining racemic praziquanamine is the acid hydrolysis of commercially available racemic Praziquantel.
Protocol:
-
Reactants: Racemic Praziquantel (rac-PZQ), Ethanol (EtOH), and 1 N Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve rac-PZQ in a mixture of ethanol and 1 N HCl.
-
Heat the solution at reflux for approximately 26 hours.
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction mixture and neutralize it to liberate the free amine.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield racemic praziquanamine.
-
The separation of the enantiomers is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Derivatives of tartaric acid are commonly employed for this purpose.
Protocol using (–)-Dibenzoyl-L-tartaric Acid:
-
Reactants: Racemic praziquanamine, (–)-dibenzoyl-L-tartaric acid, isopropanol, and water.
-
Procedure:
-
Dissolve racemic praziquanamine and (–)-dibenzoyl-L-tartaric acid in a heated mixture of isopropanol and water.
-
Allow the solution to cool to room temperature to induce crystallization of the diastereomeric salt.
-
After a few hours, filter the crystals and dry them. This initial precipitate is enriched in one of the diastereomers.
-
Recrystallize the salt from a mixture of isopropanol and water to improve the diastereomeric excess.
-
To liberate the free amine (this compound), treat the purified salt with a base (e.g., sodium hydroxide solution) and extract with an organic solvent.
-
Purification and Analysis
Purification of the final this compound product is crucial to ensure high enantiomeric purity.
As described in the resolution protocol, crystallization is an integral part of both the separation of diastereomeric salts and the final purification of the liberated amine. The choice of solvent and cooling rate are critical parameters to control crystal growth and purity.
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the enantiomeric composition (enantiomeric excess, ee) of praziquanamine and Praziquantel. Chiral stationary phases are essential for the separation of the enantiomers.
Chiral HPLC Conditions for Praziquanamine Enantiomers:
| Parameter | Value |
|---|---|
| Column | Chiralcel OJ-H, Chiralpak IA, or AS-H |
| Mobile Phase | Heptane/Ethanol/Diethylamine (60:40:0.2) |
| Flow Rate | 0.5–0.7 mL/min |
| Detection | UV at 210 nm |
The logical workflow for chiral HPLC analysis is as follows:
Quantitative Data Summary
The efficiency of the resolution process is evaluated by the yield and the enantiomeric excess (ee) of the desired enantiomer. The following table summarizes representative data from a resolution protocol.
| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Resolution (initial crystallization) | (R)-PZQamine Salt | 44% | 80% | |
| Resolution (after one recrystallization) | (R)-PZQamine Salt | 33% | 97% |
Note: The yields are based on the theoretical maximum of 50% for a classical resolution.
Conclusion
The synthesis of this compound is a critical step in the production of enantiopure L-Praziquantel. The most well-documented and practical approach involves the resolution of racemic praziquanamine using chiral resolving agents like dibenzoyl-L-tartaric acid. This method, coupled with careful crystallization and purification, allows for the isolation of this compound with high enantiomeric purity. Analytical techniques, particularly chiral HPLC, are indispensable for monitoring and validating the enantiomeric composition throughout the process. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis and purification of this important pharmaceutical intermediate.
References
An In-depth Technical Guide on the Mechanism of Action of L-Praziquanamine in Biological Systems
Disclaimer: The compound "L-Praziquanamine" is not widely documented in scientific literature. It is likely the levorotatory enantiomer of Praziquanamine, a derivative of the widely used anthelmintic drug Praziquantel.[1][2][3][4] Praziquantel is administered as a racemic mixture, with the (R)-enantiomer being the biologically active component responsible for its therapeutic effects.[5] This guide will, therefore, focus on the mechanism of action of (R)-Praziquantel, which is presumed to be analogous to this compound.
Introduction
Praziquantel (PZQ) is the primary therapeutic agent for the treatment of schistosomiasis and other trematode and cestode infections, affecting millions worldwide. Despite its extensive use for over four decades, the precise molecular mechanism of action has remained a subject of ongoing research. The current understanding points towards the disruption of calcium homeostasis in the parasite as the central mode of action, leading to paralysis and death. The (R)-enantiomer of PZQ is significantly more potent than the (S)-enantiomer.
Primary Molecular Target: Voltage-Gated Calcium Channels
The leading hypothesis for Praziquantel's mechanism of action centers on its interaction with voltage-gated calcium channels (VGCCs) in the parasite. Specifically, the drug is thought to target the β subunits of these channels, which are unique in schistosomes compared to their mammalian counterparts.
Key points regarding the interaction with VGCCs:
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Increased Calcium Permeability: Praziquantel increases the permeability of the parasite's cell membranes to calcium ions (Ca2+).
-
Spastic Paralysis: This influx of Ca2+ into the parasite's cells leads to uncontrolled muscle contractions, resulting in spastic paralysis.
-
Tegumental Damage: Following paralysis, the drug induces rapid and extensive vacuolization and disintegration of the schistosome's outer layer, known as the tegument.
-
Antigen Exposure: This tegumental damage exposes parasite antigens to the host's immune system, facilitating immune-mediated clearance.
Recent studies have identified a specific transient receptor potential (TRP) melastatin ion channel (TRPMPZQ) in schistosomes as a direct target of PZQ. (R)-PZQ activates this channel, leading to Ca2+ entry and subsequent paralysis.
Signaling Pathway of this compound (R-Praziquantel)
The binding of (R)-Praziquantel to the parasite's VGCCs or TRPMPZQ initiates a cascade of events culminating in the death of the worm.
Caption: Signaling pathway of (R)-Praziquantel in schistosomes.
Secondary Effects
In addition to its primary effects on calcium channels, Praziquantel has been observed to have secondary effects on the parasite's metabolism:
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Inhibition of glucose uptake.
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Reduction of glycogen levels.
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Stimulation of lactate release.
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Interference with adenosine uptake.
Quantitative Data
The following table summarizes key quantitative data related to the action of Praziquantel.
| Parameter | Value | Organism | Comments | Reference |
| EC50 for Ca2+ influx | 0.46 ± 0.12 µM | Schistosoma mansoni | For (R)-PZQ on Sm.TRPMPZQ expressed in HEK 293 cells. | |
| EC50 for Ca2+ influx | 24.7 ± 1.3 µM | Schistosoma mansoni | For (S)-PZQ on Sm.TRPMPZQ expressed in HEK 293 cells. | |
| Minimal Effective Concentration (MEC) for motor activity | 0.005-0.01 µg/mL | Schistosoma mansoni | Induces increased motor activity and muscular contraction/paralysis. | |
| MEC for tegumental vesiculation | 1 µg/mL | Schistosoma mansoni (day-3 lung forms) | Higher concentration needed for tegumental damage in early developmental stages. | |
| LC50 (in vitro) | 0.7 µM (±0.14) | Schistosoma mansoni | Lethal concentration 50 for adult worms. |
Experimental Protocols
1. In Vitro Assay for Motor Activity and Tegumental Damage
This protocol is used to assess the direct effects of Praziquantel on different developmental stages of Schistosoma mansoni.
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Parasite Culture: Collect different developmental stages of S. mansoni (e.g., schistosomula, lung-stage, adult worms) from infected mice.
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Drug Exposure: Incubate the parasites in a suitable culture medium containing varying concentrations of Praziquantel (e.g., 0.001 to 10 µg/mL).
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Observation:
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Motor Activity: Observe the parasites under a microscope for changes in motor activity, such as increased movement, contraction, and paralysis.
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Tegumental Damage: Examine the parasite surface for the appearance of vesicles, blebs, and other signs of tegumental damage.
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-
Data Analysis: Determine the Minimal Effective Concentration (MEC) required to produce each effect.
Caption: Workflow for in vitro Praziquantel assays.
2. In Vivo Efficacy Studies
This protocol evaluates the effectiveness of Praziquantel in a murine model of schistosomiasis.
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Infection: Infect mice with S. mansoni cercariae.
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Treatment: At a specific time post-infection (e.g., 42 days for adult worms), administer Praziquantel orally to the mice at various doses.
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Worm Burden Assessment: After a set period post-treatment, euthanize the mice and perfuse the hepatic portal system to recover and count the remaining adult worms.
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Egg Burden Assessment: Digest liver and intestinal tissues with KOH to isolate and count the number of eggs.
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Data Analysis: Calculate the percentage reduction in worm and egg burden compared to an untreated control group.
3. Calcium Influx Assay using Heterologous Expression
This assay directly measures the effect of Praziquantel on calcium channels.
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Gene Expression: Clone the gene for the schistosome calcium channel subunit (e.g., TRPMPZQ) and express it in a suitable cell line (e.g., HEK 293 cells).
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Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2).
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Drug Application: Apply Praziquantel to the cells and measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
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Data Analysis: Generate dose-response curves and calculate the EC50 for Praziquantel-induced calcium influx.
Conclusion
The mechanism of action of this compound, analogous to (R)-Praziquantel, is primarily centered on the disruption of calcium homeostasis in parasitic flatworms. By targeting specific voltage-gated calcium channels or TRP channels, the drug induces a rapid influx of calcium, leading to spastic paralysis and severe damage to the parasite's tegument. These events ultimately result in the death of the parasite and its clearance by the host immune system. While the primary target and pathway are well-established, further research is ongoing to fully elucidate the precise molecular interactions and to explore potential mechanisms of resistance.
References
The Unseen Counterpart: An In-depth Technical Guide to the Discovery and Developmental History of L-Praziquanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Praziquanamine, the (11bS)-enantiomer of 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one, represents a pivotal yet often overlooked molecule in the history of modern anthelmintic therapy. While not a therapeutic agent itself, its discovery and development are intrinsically linked to the synthesis of Praziquantel, a broad-spectrum anti-parasitic drug considered an essential medicine by the World Health Organization. This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical significance of this compound, placing it within the broader context of Praziquantel's development. While some commercial suppliers have erroneously listed this compound as a natural product, it is, in fact, a synthetic intermediate. This guide will clarify its origins and detail its role in the chemical synthesis of its ultimate, pharmacologically significant derivatives.
The Genesis of a Precursor: Discovery and Developmental Context
The story of this compound begins with the development of Praziquantel in the 1970s through a collaborative effort between Bayer AG and Merck KGaA.[1][2] Praziquantel was synthesized and introduced as a racemic mixture, containing both the (R)- and (S)-enantiomers. Subsequent research revealed that the anthelmintic activity resides almost exclusively in the (R)-(-)-enantiomer, while the (S)-(+)-enantiomer is largely inactive and contributes to the drug's bitter taste and potential side effects.[3][4]
This compound is the direct precursor to the inactive (S)-(+)-Praziquantel. Its "discovery" was therefore not a singular event but rather an outcome of the chemical synthesis and subsequent chiral resolution of its racemic form, praziquanamine. The development of methods to isolate this compound was driven by the desire to produce enantiomerically pure (R)-Praziquantel, a process that necessitates the separation and characterization of both enantiomeric intermediates.
Synthetic Pathways and Experimental Protocols
The synthesis of this compound is achieved through the resolution of racemic praziquanamine. The overall synthetic process can be broken down into two main stages: the synthesis of racemic praziquanamine and its subsequent chiral resolution.
Stage 1: Synthesis of Racemic Praziquanamine
A common and well-documented method for synthesizing racemic praziquanamine involves the hydrolysis of racemic Praziquantel.
Experimental Protocol: Hydrolysis of (rac)-Praziquantel to (rac)-Praziquanamine
-
Reaction Setup: A mixture of racemic Praziquantel (15.0 g, 48.0 mmol) and 6 N hydrochloric acid (150 mL) is prepared in a suitable reaction vessel.
-
Reflux: The mixture is heated to reflux and maintained at this temperature for 14 hours.
-
Workup:
-
The reaction mixture is cooled to room temperature and washed three times with 10 mL of ethyl acetate.
-
The aqueous solution is then cooled in an ice bath and the pH is adjusted to 12 using a 5 N sodium hydroxide solution.
-
The basic aqueous solution is extracted four times with 30 mL of dichloromethane (DCM).
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
-
Purification: The resulting solid residue is recrystallized from toluene to yield racemic praziquanamine.
Stage 2: Chiral Resolution of Racemic Praziquanamine
The separation of the enantiomers of praziquanamine is typically achieved by fractional crystallization using a chiral resolving agent, such as a derivative of tartaric acid. This process yields both (R)-praziquanamine and this compound ((S)-praziquanamine).
Experimental Protocol: Resolution of (rac)-Praziquanamine
-
Salt Formation:
-
Racemic praziquanamine (10.0 g, 49.5 mmol) and (–)-dibenzoyl-L-tartaric acid monohydrate (DBTA) (23.7 g, 49.5 mmol) are dissolved in a mixture of isopropanol (450 mL) and water (90 mL) by heating.
-
The solution is allowed to cool to room temperature. After 2 hours, the crystallized salt of this compound with DBTA is collected by filtration and dried.
-
-
Liberation of this compound:
-
The filtered salt is suspended in water and the pH is adjusted to 12 with a 5 N sodium hydroxide solution.
-
The aqueous mixture is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield this compound.
-
Quantitative Data
The following tables summarize key quantitative data from the synthetic and resolution processes.
Table 1: Synthesis and Resolution of Praziquanamine
| Step | Product | Starting Material | Reagents | Solvent(s) | Yield | Melting Point (°C) |
| Hydrolysis | (rac)-Praziquanamine | (rac)-Praziquantel | 6 N HCl, 5 N NaOH | Dichloromethane, Toluene | 92% | - |
| Resolution | (S)-Praziquanamine·DBTA salt | (rac)-Praziquanamine | (–)-Dibenzoyl-L-tartaric acid | Isopropanol, Water | 44% (initial crystals) | 145.5–147.5 |
Table 2: Physicochemical Properties of Praziquanamine and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Optical Rotation [α]D (c=1, DCM) |
| This compound | C₁₂H₁₄N₂O | 202.25 | -242° (for liberated amine from initial salt) |
| (rac)-Praziquanamine | C₁₂H₁₄N₂O | 202.25 | Not applicable |
| (S)-(+)-Praziquantel | C₁₉H₂₄N₂O₂ | 312.41 | Not applicable |
Note: The optical rotation for this compound corresponds to a 79% enantiomeric excess (ee) after the initial crystallization. Further recrystallization is required to achieve higher purity.
Visualizing the Developmental Workflow
The following diagrams illustrate the synthetic workflow leading to this compound and its place in the overall synthesis of Praziquantel enantiomers.
Caption: Synthetic workflow from racemic Praziquantel to its separated enantiomers.
Mechanism of Action and Clinical Significance: The Role of the Final Product
It is crucial to reiterate that this compound is a synthetic intermediate and does not possess the therapeutic effects of Praziquantel. The mechanism of action described in the literature pertains to (R)-Praziquantel. The current understanding is that (R)-Praziquantel disrupts calcium ion homeostasis in parasitic worms, leading to rapid muscle contraction, paralysis, and tegumental disruption. There is no evidence to suggest that this compound has any significant biological activity or interacts with these pathways.
Similarly, there have been no clinical trials involving the direct administration of this compound. Its significance in the clinical context is indirect; the development of efficient methods for its separation from the (R)-enantiomer is a key step towards the production of enantiomerically pure (R)-Praziquantel, which has the potential to be a more effective and better-tolerated therapeutic agent than the currently used racemic mixture.
Conclusion
This compound holds a unique position in pharmaceutical chemistry as the "unseen counterpart" to the active component of a globally important medicine. Its discovery and developmental history are a testament to the importance of stereochemistry in drug action and development. While devoid of therapeutic activity itself, the study of this compound and the methods for its synthesis and separation are integral to the ongoing efforts to refine and improve anthelmintic therapies. This guide has provided a detailed technical overview of its origins, synthesis, and role as a key intermediate, offering a valuable resource for researchers in drug discovery and development.
References
- 1. Resolution of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Praziquantel - 50 Years of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9802934B2 - Process for the synthesis of (R)-praziquantel - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Characteristics of L-Praziquanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of L-Praziquanamine, a key chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant chemical processes.
Introduction
This compound, with the IUPAC name (11bS)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one, is the (S)-enantiomer of Praziquanamine.[1] It serves as a crucial intermediate in the synthesis of Praziquantel, a broad-spectrum anthelmintic drug.[2] Understanding the physicochemical properties of this compound is fundamental for optimizing reaction conditions, developing purification strategies, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This guide details its key physical and chemical properties, the experimental methods used to determine them, and a visual representation of its synthetic pathway.
Physicochemical Properties
The physicochemical properties of an API intermediate like this compound are critical for its handling, processing, and reaction kinetics. The following table summarizes the key quantitative data available for this compound and its racemic form.
| Property | Value | Compound | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂O | This compound | [1][3][4] |
| Molecular Weight | 202.25 g/mol | This compound | |
| CAS Number | 99746-73-3 | This compound | |
| Melting Point | 116.8-118.4 °C | Dthis compound | |
| Boiling Point (Predicted) | 399.7 ± 42.0 °C | Dthis compound | |
| Solubility | DMSO: 100 mg/mL (494.44 mM) Dichloromethane (Slightly) Chloroform (Slightly) Methanol (Slightly) | This compound Dthis compound | |
| logP (Predicted) | 0.7 | This compound | |
| pKa (Predicted) | Not available | This compound | - |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | This compound | |
| Appearance | White crystalline powder | Praziquantel | (Inferred for its precursor) |
Experimental Protocols
The determination of the physicochemical properties listed above involves a range of standard analytical techniques in pharmaceutical development.
The melting point is a crucial indicator of purity. Differential Scanning Calorimetry (DSC) is the standard method for this determination.
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan.
-
An empty pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
The temperature at which the sample undergoes a phase transition from solid to liquid is recorded as the melting point, observed as an endothermic peak on the DSC thermogram.
-
Solubility is a critical factor, especially for reaction chemistry and purification. The saturation shake-flask method is a common technique.
-
Principle: An excess amount of the solute is agitated in a specific solvent at a constant temperature for a sufficient time to reach equilibrium. The concentration of the dissolved solute is then measured.
-
Methodology:
-
An excess of this compound is added to a known volume of the solvent (e.g., DMSO, water, ethanol) in a sealed flask.
-
The flask is agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of this compound in the clear filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A specific protocol for preparing a stock solution of this compound for in-vivo studies involves the following steps:
-
Add 10% DMSO to dissolve the compound.
-
Add 40% PEG300 and mix.
-
Add 5% Tween-80 and mix.
-
Add 45% saline to reach the final volume. The solubility in this vehicle is ≥ 2.5 mg/mL.
The partition coefficient (logP) is a measure of a compound's lipophilicity. While often predicted computationally, it can be determined experimentally.
-
Principle: The shake-flask method involves partitioning the compound between two immiscible liquids, typically n-octanol and water.
-
Methodology:
-
A known amount of this compound is dissolved in a mixture of pre-saturated n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the two phases.
-
The concentration of this compound in each phase is determined.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and HPLC are used to confirm the chemical structure and purity.
-
NMR Spectroscopy: Provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.
-
FTIR Spectroscopy: Identifies functional groups within the molecule based on the absorption of infrared radiation.
-
HPLC: Separates, identifies, and quantifies each component in a mixture, making it ideal for purity assessment.
Synthesis Workflow and Visualization
This compound is a key intermediate in the synthesis of Praziquantel. The following diagram illustrates a generalized synthetic pathway leading to Praziquanamine, based on established chemical literature. The process typically involves the reaction of phenethylamine with chloroacetyl chloride, followed by a series of reactions to form the pyrazino-isoquinoline ring system.
Caption: Generalized synthetic pathway to this compound.
The experimental workflow for the synthesis and purification of this compound involves several key stages, from the initial reaction to the isolation of the final product.
Caption: Experimental workflow for synthesis and purification.
Conclusion
This technical guide has summarized the essential physicochemical characteristics of this compound, providing quantitative data and outlining the standard experimental protocols for their determination. As a key precursor to Praziquantel, a thorough understanding of these properties is indispensable for process optimization, quality control, and successful drug manufacturing. The provided visualizations of the synthetic pathway and experimental workflow offer a clear and logical representation of the processes involved in obtaining this important chemical intermediate.
References
L-Praziquanamine: A Technical Guide to Solubility for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the solubility characteristics of L-Praziquanamine, the levorotatory enantiomer of Praziquantel, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. This guide is intended to serve as a critical resource for researchers engaged in the development of formulations and experimental protocols involving this compound.
Introduction to this compound
This compound is the levorotatory enantiomer of praziquanamine. The racemic mixture, Praziquantel, is a widely used anthelmintic drug for treating schistosomiasis and other parasitic worm infections[1]. The pharmacological activity of Praziquantel is primarily attributed to its (R)-enantiomer, while the (S)-enantiomer is associated with its bitter taste and potential side effects. Understanding the solubility of the individual enantiomers is crucial for the development of more targeted and effective drug formulations with potentially improved side-effect profiles.
Solubility Profile of this compound
The solubility of a compound is a critical physicochemical property that influences its bioavailability and is a key consideration in the design of in vitro and in vivo experiments. This section details the known solubility of this compound and its racemic form, Praziquantel, in various laboratory solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and racemic Praziquantel. It is important to note that specific solubility data for this compound in solvents other than DMSO is limited. Data for racemic Praziquantel is provided for comparative purposes.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| This compound | DMSO | Not Specified | 100 mg/mL | [2] |
| Racemic Praziquantel | DMSO | Not Specified | ~20 mg/mL | [3] |
| Racemic Praziquantel | Ethanol | Not Specified | 97 mg/mL | [1][4] |
| Racemic Praziquantel | Dimethylformamide | Not Specified | ~30 mg/mL | |
| Racemic Praziquantel | Water | 25 | 0.40 mg/mL | |
| Praziquantel Enantiomers | Water | 37 | Approx. twice that of racemic PZQ | |
| Racemic Praziquantel | 30% Methanol in Phosphate Buffer (pH 7.4) | 37 | 124.3 ± 2.0 µg/mL |
Note: The solubility of praziquantel enantiomers has been reported to be approximately twice that of the racemic mixture in aqueous media. This suggests the aqueous solubility of this compound may be estimated to be around 0.8 mg/mL.
Preparation of Stock Solutions
For many experimental applications, particularly in cell-based assays, a stock solution of this compound is typically prepared in DMSO due to its high solubility. For aqueous-based assays, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. It is important to note that praziquantel is sparingly soluble in aqueous buffers, and we do not recommend storing the aqueous solution for more than one day.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure in pre-formulation studies. The shake-flask method is a widely accepted and reliable technique for establishing the equilibrium solubility of a compound.
Shake-Flask Method for Equilibrium Solubility
This method involves equilibrating an excess amount of the solid compound in a specific solvent over a set period and then measuring the concentration of the dissolved compound in the supernatant.
Workflow for the Shake-Flask Method:
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Mechanism of Action and Relevant Signaling Pathway
While the precise molecular target of Praziquantel is still under investigation, the current consensus is that its anthelmintic activity is mediated through the disruption of calcium ion homeostasis in the parasite. This disruption is believed to be caused by the interaction of Praziquantel with voltage-gated calcium channels on the parasite's cell membrane.
The influx of calcium leads to rapid muscle contraction and paralysis of the worm. Furthermore, it causes damage to the parasite's outer layer, the tegument, exposing its antigens to the host's immune system.
The following diagram illustrates the proposed signaling pathway for the mechanism of action of Praziquantel.
Caption: Proposed mechanism of action of Praziquantel leading to parasite paralysis and death.
Conclusion
References
An In-depth Technical Guide to the Protein Targets of L-Praziquanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the protein targets of L-Praziquanamine, the active enantiomer of the widely used anthelmintic drug Praziquantel. The document details the primary molecular targets, the experimental methodologies used for their identification and validation, and the subsequent signaling pathways involved in its mechanism of action.
Introduction
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis and other trematode and cestode infections. It is administered as a racemic mixture of two enantiomers: (R)-Praziquantel (this compound) and (S)-Praziquantel. Extensive research has demonstrated that the anthelmintic activity resides almost exclusively in the (R)-enantiomer.[1][2][3] While the precise mechanism of action was elusive for decades, recent breakthroughs have identified a key protein target, shedding light on how this critical drug exerts its effects.
Primary Protein Target: Transient Receptor Potential Melastatin Ion Channel (TRPMPZQ)
The primary molecular target of this compound is a parasitic flatworm-specific transient receptor potential (TRP) ion channel belonging to the melastatin subfamily, designated as TRPMPZQ.[2][4]
Activation of TRPMPZQ by this compound leads to a sustained influx of calcium ions (Ca2+) into the parasite's cells. This disruption of Ca2+ homeostasis is the critical event that triggers the downstream physiological effects responsible for worm paralysis and death.
Key properties of the this compound-TRPMPZQ interaction include:
-
High Sensitivity: TRPMPZQ is activated by nanomolar concentrations of (R)-Praziquantel.
-
Stereoselectivity: The channel shows a significantly higher affinity for the (R)-enantiomer compared to the (S)-enantiomer, which is largely inactive.
-
Pharmacological Consistency: The pharmacological profile of TRPMPZQ activation mirrors the known effects of Praziquantel on schistosomes, including spastic muscle paralysis and damage to the worm's outer layer (tegument).
Secondary and Historical Protein Target: Voltage-Gated Ca2+ Channels
Prior to the definitive identification of TRPMPZQ, voltage-gated Ca2+ (Cav) channels were the leading candidates for the molecular target of Praziquantel. While TRPMPZQ is now considered the direct target, Cav channels are still believed to play a role in the drug's overall effect. It has been proposed that Praziquantel may modulate these channels, potentially through their β subunits, contributing to the disruption of calcium homeostasis in the parasite. However, direct activation by Praziquantel is more strongly supported for TRPMPZQ.
Quantitative Data: Stereoselectivity and Efficacy
The efficacy of Praziquantel is highly dependent on the stereoisomer. The (R)-enantiomer (this compound) is significantly more potent than the (S)-enantiomer.
| Compound | Target | EC50 (at 37°C) | Effect |
| (R)-Praziquantel | Sm.TRPMPZQ | 154 ± 33 nM | Channel Activation, Ca2+ Influx |
| (S)-Praziquantel | Sm.TRPMPZQ | 27.9 ± 3.1 µM | Channel Activation, Ca2+ Influx |
| Racemic Praziquantel | Sm.TRPMPZQ | 1.08 ± 0.14 µM | Channel Activation, Ca2+ Influx |
Clinical and experimental studies have confirmed the superior therapeutic efficacy of this compound over the racemic mixture.
| Treatment | Infection Model | Cure Rate | Notes |
| L-Praziquantel (60 mg/kg) | S. mansoni (pediatric) | 89.7% | Higher cure rates observed compared to some racemic PZQ formulations. |
| Racemic Praziquantel (3x20 mg/kg) | S. mansoni (pediatric) | 89.5% | Standard treatment. |
| L-Praziquantel | S. japonicum | Superior to racemic PZQ | Clinical trials indicated superior therapeutic efficacy. |
Experimental Protocols for Target Identification and Validation
The identification of TRPMPZQ as the target of this compound involved a combination of genetic, pharmacological, and physiological approaches. The primary validation method relied on heterologous expression of the candidate channel in a human cell line (HEK293) that does not normally respond to Praziquantel.
This assay is designed to validate if a candidate protein is a Praziquantel-activated ion channel.
-
Gene Cloning and Transfection:
-
The full-length cDNA of the candidate gene (e.g., Sm.TRPMPZQ) is cloned from Schistosoma mansoni.
-
The gene is subcloned into a mammalian expression vector.
-
Human Embryonic Kidney (HEK293) cells are cultured under standard conditions.
-
The expression vector containing the candidate gene is transfected into the HEK293 cells. Control cells are mock-transfected or transfected with an empty vector.
-
-
Calcium Indicator Loading:
-
24-48 hours post-transfection, the cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This dye will fluoresce upon binding to intracellular calcium.
-
-
Fluorescence Microscopy and Drug Application:
-
The dye-loaded cells are placed on the stage of an inverted fluorescence microscope equipped for live-cell imaging.
-
A baseline fluorescence reading is established.
-
A solution of (R)-Praziquantel (this compound) at a specific concentration (e.g., 10 µM) is perfused over the cells.
-
Changes in intracellular Ca2+ are recorded as changes in fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence in transfected cells is compared to control cells. A significant increase in fluorescence only in the cells expressing the candidate channel indicates that Praziquantel activates the channel, leading to Ca2+ influx.
-
Dose-response curves are generated by applying a range of Praziquantel concentrations to determine the EC50.
-
To discover new compounds that interact with TRPMPZQ, a high-throughput screening pipeline can be established.
-
Assay Miniaturization: The calcium imaging assay is adapted to a high-density microplate format (e.g., 1,536-well plates).
-
Compound Library Screening: A large library of chemical compounds is screened against HEK293 cells expressing Sm.TRPMPZQ.
-
Screening Modes: The screen is typically run in two modes:
-
Agonist Mode: To identify compounds that, like Praziquantel, activate the channel.
-
Antagonist Mode: To identify compounds that block the channel's activation by Praziquantel.
-
-
Hit Validation: Compounds that show activity ("hits") are then subjected to secondary validation assays, including dose-response analysis and electrophysiology, to confirm their effect on the channel.
Signaling Pathways and Experimental Workflows
The binding of this compound to its target protein initiates a signaling cascade that results in the paralysis and death of the parasite.
Caption: Signaling pathway of this compound action in schistosomes.
Caption: Experimental workflow for validating a Praziquantel-activated ion channel.
Conclusion
The identification of the transient receptor potential channel TRPMPZQ as the primary protein target of this compound marks a significant advancement in understanding the mechanism of this essential anthelmintic drug. This knowledge provides a solid foundation for rational drug design and the development of new therapeutic strategies to combat parasitic flatworm infections. The clear stereoselectivity for the (R)-enantiomer underscores the importance of this compound as the active component of Praziquantel. Future research can now focus on detailed structural analysis of the drug-target interaction and screening for novel modulators of TRPMPZQ to overcome potential drug resistance and improve treatment outcomes.
References
- 1. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
The In Vitro Biological Profile of L-Praziquanamine: A Technical Overview for Drug Discovery Professionals
For Immediate Release
This technical guide delves into the in vitro biological activities of L-Praziquanamine, a key derivative of the widely used anthelmintic drug, Praziquantel (PZQ). This document is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource on its efficacy, mechanism of action, and the experimental methodologies used for its evaluation.
Core Efficacy: In Vitro Antischistosomal Activity
This compound is the levorotatory enantiomer of praziquanamine. The biological activity of praziquantel and its derivatives is known to be predominantly associated with the R-enantiomer (levorotatory).[1] The following tables summarize the in vitro activity of the active R-enantiomer of Praziquantel (R-PZQ), which serves as a crucial reference for understanding the potential efficacy of this compound.
Table 1: In Vitro Activity of R-Praziquantel against Schistosoma mansoni
| Compound | Life Stage | Incubation Time | IC50 (µg/mL) | Reference |
| R-PZQ | Adult | 72 h | 0.02 | [2] |
| R-PZQ | Newly Transformed Schistosomula (NTS) | 72 h | 0.03 | [2] |
Table 2: In Vitro Activity of R-Praziquantel against Schistosoma haematobium
| Compound | Life Stage | Incubation Time | IC50 (µg/mL) | Reference |
| R-PZQ | Adult | 4 h | 0.007 | [3][4] |
| R-PZQ | Adult | 72 h | 0.01 |
Postulated Mechanism of Action: Disruption of Calcium Homeostasis
The precise mechanism of action for praziquantel and its derivatives, including this compound, is not yet fully elucidated. However, extensive research points towards the disruption of calcium ion (Ca2+) homeostasis within the parasite as the primary mode of action. It is hypothesized that these compounds interact with voltage-gated calcium channels on the parasite's cell membrane, leading to a rapid and uncontrolled influx of Ca2+. This sudden increase in intracellular calcium concentration is believed to cause muscular contraction and paralysis of the worms, as well as damage to the tegument (the outer surface of the parasite). This damage exposes parasite antigens, making them more susceptible to the host's immune response.
Experimental Protocols
In Vitro Assay for Antischistosomal Activity against Adult Worms
-
Parasite Recovery: Adult Schistosoma worms are collected from the hepatic portal and mesenteric veins of mice previously infected with cercariae for 7-8 weeks.
-
Culture Preparation: Two pairs of adult worms are incubated in each well of a 24-well plate containing 2 mL of RPMI 1640 medium. The medium is supplemented with 5% fetal calf serum and a 1% penicillin/streptomycin mixture.
-
Drug Application: The test compounds, including this compound, are dissolved in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to achieve the desired final concentrations.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for up to 72 hours.
-
Activity Assessment: Worm viability and motility are assessed microscopically at specified time points (e.g., 4 and 72 hours). A motility scale, typically from 3 (normal activity) to 0 (no activity, death), is used to quantify the effect of the compound. The 50% inhibitory concentration (IC50) is then calculated.
In Vitro Assay for Antischistosomal Activity against Newly Transformed Schistosomula (NTS)
-
NTS Preparation: Schistosomula are prepared and cultured in vitro.
-
Assay Setup: 30 to 50 NTS are placed in each well of a 96-well plate containing 100 µL of culture medium.
-
Drug Application: Test compounds are added to the wells at various concentrations.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Data Analysis: The activity of the compounds is determined by microscopic evaluation of schistosomula viability and motility.
Synthesis Workflow
The synthesis of praziquanamine derivatives typically follows a multi-step process, starting from commercially available praziquantel. A generalized workflow is depicted below.
This guide provides a foundational understanding of the in vitro biological activity of this compound. Further research into its specific interactions with schistosome ion channels and its in vivo efficacy and pharmacokinetics is warranted to fully elucidate its potential as a next-generation anthelmintic agent.
References
- 1. bio.umass.edu [bio.umass.edu]
- 2. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preliminary Research Findings on L-Praziquanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Praziquanamine, identified chemically as (11bS)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one, is a pivotal chiral intermediate in the synthesis of the potent anthelmintic drug, (R)-Praziquantel. While much of the existing research focuses on its end-product, this document collates the preliminary findings directly related to this compound. This guide details its synthesis, available biological activity data, and the inferred mechanism of action based on its relationship to (R)-Praziquantel. The information is intended to provide a foundational resource for researchers and professionals involved in anthelmintic drug development and synthesis.
Chemical Properties
This compound is a natural product and a key chiral precursor.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O | [2] |
| Molecular Weight | 202.25 g/mol | [2] |
| IUPAC Name | (11bS)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one | [2] |
| CAS Number | 99746-73-3 | [2] |
| Synonyms | (+)-Praziquanamine, (S)-Praziquanamine |
Synthesis of this compound
The synthesis of this compound is a critical step in the production of enantiomerically pure (R)-Praziquantel. Several synthetic routes have been described, primarily involving multi-step processes.
Synthesis via Racemic Praziquanamine Resolution
A common approach involves the synthesis of racemic praziquanamine followed by chiral resolution.
Experimental Protocol:
-
Hydrolysis of Racemic Praziquantel: Racemic Praziquantel is hydrolyzed using 2 N HCl under reflux conditions overnight to yield racemic praziquanamine.
-
Resolution of Racemic Praziquanamine: The racemate is resolved using a chiral resolving agent, such as (-)-dibenzoyl-L-tartaric acid. The process involves dissolving the racemic praziquanamine and the resolving agent in a suitable solvent system (e.g., isopropanol and water) with heating. Upon cooling, the salt of one enantiomer crystallizes preferentially.
-
Isolation of this compound: The diastereomeric salt is then treated with a base to liberate the free amine, yielding this compound.
Multi-step Synthesis from Phenethylamine
An alternative route involves a series of reactions starting from phenethylamine.
Experimental Protocol:
-
Reaction of Phenethylamine: Phenethylamine is reacted with chloroacetyl chloride.
-
Subsequent Reactions: The product is then reacted with methenamine and glyoxal bis(dimethyl acetal).
-
Reduction and Cyclization: A reduction reaction followed by a cyclization reaction is performed to yield the praziquanamine core structure.
Biological Activity and Mechanism of Action
Direct research on the biological activity of this compound is limited, as it is primarily considered a precursor to (R)-Praziquantel. The pharmacological activity of Praziquantel is almost exclusively attributed to the (R)-enantiomer. Therefore, the biological relevance of this compound is intrinsically linked to its conversion to the active anthelmintic agent.
Studies comparing the enantiomers of Praziquantel have shown that (R)-Praziquantel is responsible for the antischistosomal activity, while (S)-Praziquantel is significantly less active and contributes to the bitter taste and potential side effects of the racemic mixture.
In Vitro Activity of Praziquantel Enantiomers against S. haematobium
| Compound | IC₅₀ at 4h (μg/ml) | IC₅₀ at 72h (μg/ml) |
| (R)-Praziquantel | 0.007 | 0.01 |
| (S)-Praziquantel | 3.51 | 3.40 |
| Racemic Praziquantel | 0.03 | 0.03 |
Data from
The mechanism of action of (R)-Praziquantel is believed to involve the disruption of calcium ion homeostasis in the parasite. It is proposed that (R)-Praziquantel acts on voltage-gated calcium channels of the schistosome, leading to a rapid influx of Ca²⁺ ions. This influx causes muscular contraction and paralysis of the worm, as well as damage to its surface tegument, ultimately leading to its death. More recently, a transient receptor potential (TRP) channel, TRPMPZQ, has been identified as a specific molecular target of (R)-Praziquantel in schistosomes.
Future Directions
While this compound is primarily valued as a synthetic intermediate, further research could explore its own potential biological activities. Investigating its interaction with various biological targets, including those of Praziquantel, could provide a more complete understanding of the structure-activity relationships of this class of compounds. Furthermore, optimization of the synthesis of this compound remains a key area of interest for improving the efficiency and cost-effectiveness of (R)-Praziquantel production.
Conclusion
This compound is a fundamentally important molecule in the field of anthelmintic therapy due to its role as the direct precursor to the active enantiomer of Praziquantel. The synthetic pathways to this compound are well-established, though opportunities for process refinement exist. Its biological significance is currently understood through the potent anti-parasitic action of (R)-Praziquantel, which targets calcium ion channels in schistosomes. This technical guide provides a consolidated overview of the preliminary research findings on this compound, offering a valuable resource for ongoing and future research and development in this area.
References
L-Praziquanamine: A Synthetic Precursor with a Natural Product Profile
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Core Abstract: L-Praziquanamine, commercially cataloged as a natural product, is, in fact, the (R)-enantiomer of Praziquanamine, a key synthetic precursor to the potent anthelmintic drug, (R)-Praziquantel. This guide delves into the synthetic origins, chemical properties, and biological significance of this compound, correcting the common misconception of its natural origin. We provide a detailed overview of its synthesis, analytical quantification methods, and the established mechanism of action of its successor, (R)-Praziquantel, which is crucial for understanding the therapeutic potential stemming from this chiral building block.
Introduction: Deconstructing the "Natural Product" Label
This compound is frequently listed by chemical suppliers as a "natural product." However, extensive literature review reveals no evidence of its isolation from any plant, animal, or microbial source. The classification likely arises from its chiral nature and its potential formation as a metabolite of the widely used synthetic drug, Praziquantel, within biological systems. For the purposes of chemical synthesis and drug development, it is critical to understand that this compound is a synthetically derived chiral molecule. It is the levorotatory enantiomer, specifically the (R)-enantiomer, of Praziquanamine. This enantiomer is the direct precursor to (R)-Praziquantel, the pharmacologically active form of the racemic drug Praziquantel, which is a cornerstone therapy for schistosomiasis and other trematode infections.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O | PubChem |
| Molecular Weight | 202.25 g/mol | PubChem |
| CAS Number | 99746-73-3 | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | 122-123 °C | [1] |
| Optical Rotation | [α]D²⁰ = -305° (c=1, DCM) | [1] |
| Solubility | Soluble in DMSO, Methanol | Commercial Suppliers |
Synthesis of this compound: An Enantioselective Approach
The synthesis of enantiomerically pure this compound ((R)-Praziquanamine) is a critical step in the production of (R)-Praziquantel. While several synthetic routes to racemic Praziquanamine exist, enantioselective methods or the resolution of the racemate are required to obtain the desired L-enantiomer. One established method involves the resolution of racemic Praziquanamine using a chiral resolving agent.
Experimental Protocol: Resolution of Racemic Praziquanamine
This protocol outlines the resolution of racemic Praziquanamine using (–)-dibenzoyl-L-tartaric acid.[1]
Materials:
-
Racemic Praziquanamine
-
(–)-Dibenzoyl-L-tartaric acid monohydrate
-
Isopropanol
-
Water
-
2 N Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve racemic Praziquanamine (1.0 eq) and (–)-dibenzoyl-L-tartaric acid monohydrate (1.0 eq) in a mixture of isopropanol and water by heating.
-
Crystallization: Allow the solution to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the precipitated salt by filtration and wash with cold isopropanol.
-
Liberation of the Free Base: Suspend the collected salt in water and adjust the pH to 11 with 2 N sodium hydroxide solution until the salt completely dissolves.
-
Extraction: Extract the aqueous solution with dichloromethane (4 x 15 mL).
-
Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-(–)-Praziquanamine as a colorless solid.
-
Chiral Purity Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or polarimetry.
A schematic representation of the synthesis and resolution process is provided below.
Biological Activity and Mechanism of Action of (R)-Praziquantel
While this compound itself is primarily valued as a synthetic intermediate, its ultimate product, (R)-Praziquantel, possesses potent anthelmintic activity. The biological action of (R)-Praziquantel is the result of its ability to disrupt calcium homeostasis in susceptible parasites, such as Schistosoma species.
(R)-Praziquantel acts as a modulator of voltage-gated calcium channels in the parasite's cell membrane.[2] More specifically, recent research has identified a transient receptor potential melastatin ion channel (TRPMPZQ) in schistosomes as the direct target of Praziquantel.[3] The binding of (R)-Praziquantel to this channel leads to a rapid and sustained influx of calcium ions into the parasite's cells.
This sudden increase in intracellular calcium concentration triggers a cascade of events, including:
-
Muscle Contraction and Paralysis: The influx of calcium causes spastic paralysis of the worm's musculature. This leads to the detachment of the parasite from the host's blood vessels.
-
Tegumental Damage: The integrity of the parasite's outer layer, the tegument, is compromised, making it vulnerable to the host's immune system.
The signaling pathway initiated by (R)-Praziquantel is illustrated in the following diagram.
Analytical Methods for Quantification
Accurate quantification of this compound is essential for quality control during synthesis and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose. Chiral stationary phases are necessary to separate the enantiomers of Praziquanamine.
Experimental Protocol: Chiral HPLC Analysis of Praziquanamine Enantiomers
The following is a general protocol for the chiral separation of Praziquanamine enantiomers, which can be optimized for specific instrumentation and applications.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel OJ-H, Chiralpak IA, or AS-H column.
-
Mobile Phase: A mixture of heptane, ethanol, and diethylamine (e.g., 60:40:0.2 v/v/v).
-
Flow Rate: 0.5 - 0.7 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: Ambient.
Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of racemic Praziquanamine and enantiomerically enriched this compound in the mobile phase at known concentrations.
-
Sample Solutions: Dissolve the sample containing this compound in the mobile phase to a suitable concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the retention times for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (ee) of this compound in the samples using the peak areas of the two enantiomers.
A workflow for the analytical determination is presented below.
Conclusion
This compound, while often miscategorized as a natural product, is a synthetically produced chiral molecule of significant importance in the pharmaceutical industry. As the direct precursor to the active anthelmintic agent (R)-Praziquantel, a thorough understanding of its synthesis, properties, and analysis is crucial for drug development and quality control. This guide provides a foundational resource for researchers and scientists working with this key intermediate, clarifying its origins and presenting the essential technical information for its effective utilization. The continued study of this compound and its derivatives holds promise for the development of new and improved therapies for parasitic diseases.
References
Methodological & Application
Application Notes and Experimental Protocols for L-Praziquanamine (Hypothetical Kinase Inhibitor) in Cell Culture
Disclaimer: L-Praziquanamine is a natural product for which detailed cell culture applications and mechanisms of action in mammalian cells are not extensively documented in publicly available literature.[1] The following application notes and protocols are presented as a comprehensive template for the initial characterization of a novel, hypothetical kinase inhibitor, referred to herein as this compound, in a cell culture setting. The experimental values, signaling pathways, and results are illustrative and must be empirically determined by the end-user.
Product Information and Handling
This compound is the enantiomer of Praziquanamine.[1] Proper handling and storage are crucial for maintaining its stability and activity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O | [2][3] |
| Molecular Weight | 202.25 g/mol | [2] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMSO (100 mg/mL) |
1.1. Storage and Stability
-
Solid Powder: Store at -20°C for up to 3 years.
-
Stock Solutions (in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years or at -20°C for up to 1 year.
1.2. Preparation of Stock Solution A 10 mM DMSO stock solution is recommended for most cell culture applications.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add 4.94 mL of DMSO to 1 mg of this compound powder (MW = 202.25 g/mol ).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required.
-
Dispense into sterile, single-use aliquots (e.g., 20 µL).
-
Store aliquots at -20°C or -80°C as recommended.
Experimental Protocols
The following protocols outline a standard workflow for characterizing a novel compound in cell culture, starting with determining its cytotoxic effects to identify an appropriate working concentration, followed by an analysis of its effect on a hypothetical signaling pathway.
2.1. Protocol 1: Determination of IC₅₀ and Optimal Working Concentration using a Cell Viability Assay (e.g., MTT or CCK-8)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀), which guides the selection of non-toxic to moderately toxic concentrations for subsequent mechanism-of-action studies.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
10 mM this compound stock solution
-
MTT or CCK-8 reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control, e.g., 0.1% DMSO).
-
Cell Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Viability Assessment:
-
Add 10 µL of MTT or CCK-8 reagent to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the normalized viability (%) against the log-concentration of this compound.
-
Use non-linear regression (dose-response curve) to calculate the IC₅₀ value.
-
2.2. Protocol 2: Analysis of Target Inhibition by Western Blot
This protocol is designed to test the hypothesis that this compound inhibits a specific signaling pathway. For this example, we will investigate its effect on the p38 MAPK pathway, based on a potential association suggested by a vendor's antibody list. The goal is to measure the phosphorylation status of p38 (p-p38) as a marker of its activity.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at concentrations below the IC₅₀ (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-p38, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total p38 and a loading control like GAPDH.
Data Presentation (Hypothetical Data)
The following tables summarize hypothetical results from the protocols described above.
Table 1: Hypothetical Cytotoxicity of this compound
| Cell Line | Treatment Duration | IC₅₀ (µM) |
| HeLa | 48 hours | 18.5 |
| A549 | 48 hours | 25.2 |
| HEK293 | 48 hours | > 50 |
Table 2: Hypothetical Densitometry Analysis from Western Blot (Relative band intensity of p-p38 normalized to total p-p38 in HeLa cells after 6-hour treatment)
| Treatment | p-p38 / Total p-38 Ratio (Fold Change vs. Control) |
| Vehicle Control (0.1% DMSO) | 1.00 |
| This compound (1 µM) | 0.85 |
| This compound (5 µM) | 0.42 |
| This compound (10 µM) | 0.15 |
Mandatory Visualizations (Graphviz)
The following diagrams illustrate the experimental workflows and hypothetical signaling pathways described.
Caption: General experimental workflow for in vitro compound testing.
Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.
Caption: Logical workflow for compound characterization.
References
Application Notes and Protocols: Guidelines for L-Praziquanamine Dosage in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct data exists in the public domain regarding specific dosages of L-Praziquanamine in animal studies. The following guidelines are substantially based on data from its parent compound, Praziquantel (PZQ), and general principles of preclinical animal research. It is imperative that researchers conduct dose-ranging and toxicology studies specific to this compound to establish safe and effective dosages for their experimental models.
Introduction
This compound is the levorotatory enantiomer of Praziquanamine and a derivative of Praziquantel (PZQ), a widely used anthelmintic drug. As with any new chemical entity, establishing appropriate dosage regimens in preclinical animal models is a critical step in the drug development process. These studies are essential for determining the pharmacokinetic profile, assessing safety and toxicity, and establishing efficacy. This document provides a framework for designing and conducting initial animal studies with this compound, drawing upon available data for PZQ and established preclinical methodologies.
Quantitative Data Summary (Based on Praziquantel Data)
The following tables summarize key toxicological and pharmacokinetic data for Praziquantel, which can serve as a starting point for designing studies with this compound.
Table 1: Acute Toxicity of Praziquantel [1][2]
| Species | Route of Administration | LD50 (mg/kg bw) |
| Rat | Oral | 2249 |
| Mouse | Oral | 2454 |
| Rat | Intraperitoneal | 564 |
| Rat | Intragastric | 1030 |
Table 2: Subacute and Subchronic Oral Toxicity of Praziquantel (No-Observed-Effect-Level - NOEL) [1]
| Species | Study Duration | NOEL (mg/kg bw/day) |
| Rat | 4 weeks | 33 |
| Dog | 4 weeks | 60 |
| Dog | 90 days | 60 |
Table 3: Pharmacokinetic Parameters of (R)-Praziquantel in Mice (Single Oral Dose) [3]
| Dose (mg/kg) | Cmax (µM) | AUC0-t (µMh) |
| 200 | - | - |
| 400 | 6.3 | 11.4 |
| 50 (with ABT) | - | - |
| 100 (with ABT) | - | - |
| 200 (with ABT) | - | - |
*ABT (1-aminobenzotriazole) is a pan-cytochrome P450 inhibitor used to modify the metabolism of PZQ.
Experimental Protocols
Acute Oral Toxicity Study (Modified OECD 423)
This protocol is designed to estimate the median lethal dose (LD50) and identify signs of acute toxicity.
Materials:
-
This compound
-
Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Male and female rodents (rats or mice), typically 3 animals per step.
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Dose Selection: Start with a dose level of 2000 mg/kg. If mortality is observed, subsequent testing should be carried out at lower doses (e.g., 300 mg/kg, 50 mg/kg, 5 mg/kg).[4]
-
Administration: Administer a single oral dose of this compound to one group of animals.
-
Observation: Observe animals continuously for the first 4 hours and then daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record the body weight of each animal before dosing and weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.
Subchronic Oral Toxicity Study (28-Day Repeated Dose)
This study provides information on potential adverse effects of repeated exposure to this compound and helps to establish a No-Observed-Adverse-Effect-Level (NOAEL).
Materials:
-
This compound
-
Vehicle for administration
-
Male and female rodents (e.g., Wistar rats), typically 10 animals/sex/group.
-
Oral gavage needles
-
Equipment for hematology and clinical biochemistry analysis.
Procedure:
-
Dose Selection: Based on acute toxicity data, select at least three dose levels (low, mid, high) and a control group (vehicle only). The highest dose should induce some toxicity but not significant mortality. The lowest dose should ideally be a no-effect level.
-
Administration: Administer this compound daily via oral gavage for 28 consecutive days.
-
Clinical Observations: Conduct detailed clinical observations daily.
-
Body Weight and Food Consumption: Record body weight and food consumption weekly.
-
Hematology and Clinical Biochemistry: Collect blood samples at the end of the study for analysis of hematological and biochemical parameters.
-
Urinalysis: Conduct urinalysis at the end of the study.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Weigh major organs and preserve them for histopathological examination.
-
Data Analysis: Analyze the data for dose-related changes and determine the NOAEL.
Pharmacokinetic (PK) Study in Rodents
This protocol outlines a typical single-dose PK study to determine key parameters such as Cmax, Tmax, AUC, and half-life.
Materials:
-
This compound
-
Vehicle for intravenous (IV) and oral (PO) administration
-
Male rodents (e.g., Sprague Dawley rats or C57BL/6 mice).
-
Cannulas for serial blood sampling (optional but recommended for rats).
-
Micro-centrifuge tubes with anticoagulant (e.g., EDTA).
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).
Procedure:
-
Dose Selection: Select appropriate doses for IV and PO administration based on available toxicity and efficacy data.
-
Animal Groups: Divide animals into two groups for IV and PO administration. For mice, a composite sampling design (different animals per time point) is common, while for rats, serial sampling from cannulated animals is preferred.
-
Administration: Administer a single dose of this compound via the selected routes.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Immediately process blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
Visualizations
Caption: Workflow for an acute oral toxicity study.
Caption: Workflow for a 28-day subchronic oral toxicity study.
Caption: Workflow for a pharmacokinetic study in rodents.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of L-Praziquanamine in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-Praziquanamine in biological matrices such as plasma and serum. This compound is a natural product and the enantiomer of praziquanamine.[1] While a specific validated method for this compound is not widely available, this document provides a detailed framework for its establishment, leveraging established analytical principles and data from the closely related and well-studied compound, praziquantel.[2][3] The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is designed to meet the rigorous standards of drug development and clinical research, ensuring high accuracy, precision, and reliability.
Introduction
The accurate quantification of novel therapeutic agents and their metabolites in biological samples is a cornerstone of pharmaceutical research and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its superior sensitivity, selectivity, and speed.[4] This application note outlines a systematic approach to develop and validate a robust LC-MS/MS method for this compound. The protocol is intended to guide researchers, scientists, and drug development professionals through the critical stages of method development, from initial parameter optimization to full validation in accordance with international guidelines.[5]
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. For this compound analysis, a protein precipitation or a solid-phase extraction (SPE) method is recommended.
1.1. Protein Precipitation (for rapid analysis)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
1.2. Solid-Phase Extraction (SPE) (for higher sensitivity and cleaner samples)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 100 µL of the plasma or serum sample (pre-treated with internal standard) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for analysis.
Liquid Chromatography
The chromatographic separation is designed to resolve this compound from endogenous matrix components.
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be optimized to provide a sharp peak for this compound. A typical gradient might be:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key MS/MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Proposed MRM Transitions for this compound:
Since this compound is an enantiomer of praziquanamine, it will have the same mass. Based on data for praziquantel (a closely related compound), the precursor ion would be m/z 313.2. The product ions would need to be determined by infusing a standard solution of this compound and optimizing the collision energy. A plausible transition based on praziquantel is m/z 313.2 → 203.2.
Method Validation
A comprehensive validation of the method should be performed according to the guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Key Validation Parameters:
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of this compound and the internal standard.
-
Linearity and Range: The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as the concentration with a signal-to-noise ratio of at least 3.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of this compound in the biological matrix should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Data Presentation
Table 1: Proposed LC-MS/MS Parameters for this compound
| Parameter | Proposed Setting |
| Liquid Chromatography | |
| Column | C18, 100 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 313.2 |
| Product Ion (Q3) | m/z 203.2 (to be confirmed) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
Table 2: Proposed Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | Signal-to-Noise Ratio ≥ 10 |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | ≤ 15% deviation from nominal concentration |
Visualizations
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. ijrrjournal.com [ijrrjournal.com]
Therapeutic Potential of L-Praziquanamine for Schistosomiasis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of L-Praziquanamine and its derivatives for the treatment of schistosomiasis. This document includes a summary of available efficacy data, detailed experimental protocols for in vitro and in vivo evaluation, and diagrams of the putative signaling pathway and experimental workflows.
Introduction
Schistosomiasis is a debilitating parasitic disease caused by blood flukes of the genus Schistosoma. For decades, treatment has relied almost exclusively on Praziquantel (PZQ)[1][2]. PZQ is administered as a racemic mixture of (R)- and (S)-enantiomers[3]. The anthelmintic activity is primarily attributed to the (R)-enantiomer, also referred to as L-(-)-PZQ, while the (S)-enantiomer is less active and may contribute to the drug's bitter taste and side effects[4][5]. This compound is a key intermediate in the synthesis of enantiopure (R)-PZQ. While direct therapeutic data for this compound is limited, its close structural relationship to the active enantiomer of PZQ suggests a similar mechanism of action and therapeutic potential. This document will therefore focus on the properties of the active (R)-enantiomer of PZQ and related derivatives as a proxy for the potential of this compound.
The primary mechanism of action of (R)-PZQ involves the disruption of calcium homeostasis in the parasite. It is believed to target voltage-gated calcium channels in the worm's musculature, leading to an influx of Ca2+, muscle contraction, paralysis, and eventual death of the worm.
Data Presentation
The following tables summarize the quantitative data on the efficacy of Praziquantel enantiomers and its derivatives from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Praziquantel Enantiomers against Schistosoma haematobium Adult Worms
| Compound | Time Point | IC50 (µg/mL) |
| (R)-PZQ | 4 h | 0.007 |
| (R)-PZQ | 72 h | 0.01 |
| (S)-PZQ | 4 h | 3.51 |
| (S)-PZQ | 72 h | 3.40 |
| Racemic PZQ | 4 h & 72 h | 0.03 |
| trans-4-OH-PZQ | 4 h & 72 h | 1.47 |
Table 2: In Vivo Efficacy of Praziquantel Enantiomers against Schistosoma haematobium in Hamsters
| Compound | Dose (mg/kg) | Worm Burden Reduction (%) |
| (R)-PZQ | 125.0 | 98.5 |
| (R)-PZQ | 62.5 | 75.6 |
| (R)-PZQ | 31.0 | 73.3 |
| Racemic PZQ | 250.0 | 99.3 |
| (S)-PZQ | 500.0 | 94.1 |
| (S)-PZQ | 250.0 | 83.0 |
| (S)-PZQ | 125.0 | 46.7 |
Table 3: In Vivo Efficacy of Praziquantel Analogs against Juvenile and Adult Schistosoma mansoni in Mice
| Compound | Dose (mg/kg) | Activity against Juvenile Worms | Activity against Adult Worms |
| Praziquantel | 200 | Inactive | Active |
| Analog 1 (Amide derivative) | 200 | Modest | Inactive |
| Analog 2 (Urea derivative) | 200 | Low | Inactive |
| Analog 3 (Ketone derivative) | 200 | Modest | Active |
Experimental Protocols
In Vitro Assay for Adult Schistosome Motility
This protocol is adapted from standard methods for assessing the viability and motility of adult schistosomes upon drug exposure.
Materials:
-
Adult Schistosoma mansoni or S. haematobium worms
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
24-well culture plates
-
This compound or test compound dissolved in a suitable solvent (e.g., DMSO)
-
Inverted microscope with a camera and imaging software
-
Incubator (37°C, 5% CO2)
Procedure:
-
Recover adult worms from infected mice or hamsters by portal perfusion.
-
Wash the worms in pre-warmed culture medium.
-
Place one to five worm pairs into each well of a 24-well plate containing 2 mL of culture medium.
-
Allow the worms to acclimatize in the incubator for at least 1 hour.
-
Prepare serial dilutions of the test compound. The final solvent concentration should not exceed 0.5%.
-
Add the test compound to the wells. Include a solvent control and a positive control (e.g., Racemic PZQ).
-
Incubate the plates at 37°C and 5% CO2.
-
Observe and record the motility of the worms at various time points (e.g., 1, 4, 24, 48, and 72 hours) using the inverted microscope. Motility can be scored on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no movement).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits motility by 50%.
In Vivo Efficacy Assay in a Murine Model of Schistosomiasis
This protocol describes the evaluation of the antischistosomal efficacy of a test compound in mice infected with S. mansoni.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Schistosoma mansoni cercariae
-
This compound or test compound
-
Vehicle for drug administration (e.g., 7% Tween 80 in water)
-
Oral gavage needles
-
Dissection tools
-
Saline solution
Procedure:
-
Infect mice percutaneously with approximately 100-150 S. mansoni cercariae.
-
House the infected mice under standard conditions for 7 weeks to allow the parasites to mature into adult worms.
-
At 7 weeks post-infection, treat the mice with the test compound by oral gavage. Administer a single dose or multiple doses over a few days. Include a vehicle-treated control group and a positive control group (e.g., Racemic PZQ at 400 mg/kg).
-
Two weeks after the last treatment, euthanize the mice.
-
Perform portal perfusion to recover adult worms from the mesenteric veins and the liver.
-
Count the number of male, female, and paired worms.
-
Calculate the worm burden reduction using the following formula: Worm Burden Reduction (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Visualizations
Signaling Pathway
Caption: Putative mechanism of action of this compound/(R)-PZQ in Schistosoma.
Experimental Workflow
Caption: General workflow for the evaluation of anti-schistosomal compounds.
References
- 1. Development of Praziquantel sulphonamide derivatives as antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolution of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cytotoxicity study of praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of L-Praziquanamine in Parasitology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Praziquanamine is the levorotatory enantiomer of praziquanamine, a derivative of the widely used anthelmintic drug, Praziquantel (PZQ). Research has demonstrated that the anthelmintic activity of racemic PZQ is almost exclusively attributable to its levo-isomer, L-Praziquantel. This makes this compound and its derivatives promising candidates for parasitology research and the development of new anthelmintic drugs with potentially higher potency and reduced side effects compared to the racemic mixture.
This document provides detailed application notes and experimental protocols for the use of this compound in parasitology research, with a focus on its application against Schistosoma species, the causative agents of schistosomiasis.
Mechanism of Action
The primary mechanism of action of L-Praziquantel, and by extension this compound, involves the disruption of calcium homeostasis in the parasite. This leads to a rapid and sustained contraction of the worm's musculature, resulting in paralysis. Concurrently, the drug induces severe damage to the parasite's outer layer, the tegument, exposing parasite antigens to the host immune system.[1][2][3]
The specific molecular target is believed to be a voltage-gated calcium (Ca²⁺) channel or a transient receptor potential (TRP) channel on the surface of the parasite's cells.[4][5] Binding of L-Praziquantel to these channels causes a massive influx of calcium ions, triggering the downstream effects of paralysis and tegumental damage.
Signaling Pathway of this compound in Schistosomes
Caption: Proposed signaling pathway of this compound in schistosomes.
Quantitative Data on the Efficacy of Levo-Praziquantel
The following tables summarize the available quantitative data on the efficacy of the levo-enantiomer of Praziquantel against Schistosoma species.
Table 1: In Vivo Efficacy of Levo-Praziquantel against Schistosoma mansoni in Mice
| Treatment Group | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |
| Racemic PZQ | 400 | 94.1 | |
| (R)-PZQ (Levo) | 100 | 52 | |
| (R)-PZQ (Levo) | 200 | >98 | |
| (R)-PZQ (Levo) | 400 | >98 | |
| (S)-PZQ (Dextro) | 800 | 19.6 |
Table 2: In Vivo Efficacy of Levo-Praziquantel against Schistosoma haematobium in Hamsters
| Treatment Group | Dose (mg/kg) | Worm Burden Reduction (%) | ED₅₀ (mg/kg) | Reference |
| Racemic PZQ | 250 | 99.3 | - | |
| (R)-PZQ (Levo) | 31.0 | 73.3 | 24.7 | |
| (R)-PZQ (Levo) | 62.5 | 75.6 | 24.7 | |
| (R)-PZQ (Levo) | 125.0 | 98.5 | 24.7 | |
| (S)-PZQ (Dextro) | 125.0 | 46.7 | 127.6 | |
| (S)-PZQ (Dextro) | 250.0 | 83.0 | 127.6 | |
| (S)-PZQ (Dextro) | 500.0 | 94.1 | 127.6 |
Table 3: In Vitro Efficacy (IC₅₀) of Praziquantel Enantiomers against Adult Schistosoma haematobium
| Compound | IC₅₀ at 4h (µg/ml) | IC₅₀ at 72h (µg/ml) | Reference |
| Racemic PZQ | 0.03 | 0.03 | |
| (R)-PZQ (Levo) | 0.007 | 0.01 | |
| (S)-PZQ (Dextro) | 3.51 | 3.40 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound against schistosomes. These are generalized protocols that can be adapted for specific research needs.
Protocol 1: In Vitro Culture of Schistosoma mansoni
This protocol describes the maintenance of adult Schistosoma mansoni worms in vitro for subsequent drug testing.
Materials:
-
Adult S. mansoni worms (obtained by perfusion from infected mice)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
24-well culture plates
-
Sterile Pasteur pipettes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Aseptically transfer adult worm pairs into a petri dish containing pre-warmed RPMI-1640 medium.
-
Using a sterile Pasteur pipette, carefully transfer one worm pair into each well of a 24-well culture plate containing 2 ml of fresh, pre-warmed medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 48 hours by carefully removing the old medium with a pipette and replacing it with fresh, pre-warmed medium.
-
Worms can be maintained under these conditions for several days for drug exposure studies.
Experimental Workflow for In Vitro Culture
Caption: Workflow for the in vitro culture of Schistosoma mansoni.
Protocol 2: In Vitro Motility Assay
This protocol assesses the effect of this compound on the motor activity of adult schistosomes.
Materials:
-
Cultured adult S. mansoni worms (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
RPMI-1640 medium
-
24-well culture plates
-
Inverted microscope with recording capabilities
Procedure:
-
Prepare serial dilutions of this compound in RPMI-1640 medium. The final DMSO concentration should not exceed 0.5%.
-
In a 24-well plate containing one adult worm pair per well, replace the culture medium with the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a positive control (racemic Praziquantel).
-
Immediately after adding the compounds, and at defined time points (e.g., 15, 30, 60 minutes, and 24 hours), observe the worms under an inverted microscope.
-
Record short videos (e.g., 30 seconds) of each well at each time point.
-
Analyze the videos to score worm motility. A common scoring system is:
-
3: Normal activity
-
2: Reduced activity
-
1: Minimal activity (occasional twitching)
-
0: No movement (paralysis/death)
-
-
Plot the motility scores against drug concentration and time to determine the effect of this compound.
Logical Relationship for Motility Scoring
Caption: Decision tree for scoring schistosome motility.
Protocol 3: Tegumental Damage Assessment using Scanning Electron Microscopy (SEM)
This protocol is for visualizing the morphological changes induced by this compound on the schistosome tegument.
Materials:
-
Adult S. mansoni worms treated with this compound (and controls)
-
2.5% Glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4)
-
0.1 M Cacodylate buffer
-
1% Osmium tetroxide in 0.1 M cacodylate buffer
-
Ethanol series (30%, 50%, 70%, 90%, 100%)
-
Hexamethyldisilazane (HMDS)
-
SEM stubs and sputter coater
-
Scanning Electron Microscope
Procedure:
-
Following in vitro exposure to this compound for a desired period (e.g., 4 or 24 hours), carefully collect the worms.
-
Fix the worms in 2.5% glutaraldehyde in 0.1 M cacodylate buffer for at least 4 hours at 4°C.
-
Wash the worms three times in 0.1 M cacodylate buffer for 15 minutes each.
-
Post-fix in 1% osmium tetroxide for 1 hour at room temperature.
-
Wash again three times in 0.1 M cacodylate buffer.
-
Dehydrate the samples through a graded ethanol series (30%, 50%, 70%, 90%, 100%), with 15 minutes in each concentration. Perform three changes in 100% ethanol.
-
Chemically dry the samples by immersing them in HMDS for 10 minutes (perform this step in a fume hood).
-
Allow the samples to air-dry in the fume hood.
-
Mount the dried worms on SEM stubs using carbon tape and sputter-coat with gold-palladium.
-
Examine the samples under a scanning electron microscope, focusing on the tegumental surface for signs of damage such as swelling, vacuolization, blebbing, and spine loss.
Workflow for SEM Sample Preparation
References
- 1. Tegumental changes in adult Schistosoma mansoni harboured in mice treated with praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 5. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
L-Praziquanamine as a Chemical Probe in Biological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Praziquanamine, the (S)-enantiomer of praziquanamine, is a pivotal chemical entity in the study of praziquantel, a cornerstone anthelmintic drug. While its counterpart, (R)-praziquantel, exhibits potent biological activity against schistosomes, this compound displays significantly lower efficacy, rendering it an invaluable tool for dissecting the specific mechanisms of action and off-target effects of praziquantel. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe, specifically as a negative control, in biological research. Its use is critical for validating that the observed biological effects of praziquantel are attributable to the specific engagement of its target and not due to non-specific interactions of the chemical scaffold.
Chemical and Physical Properties
This compound is a natural product and serves as a key intermediate in the synthesis of praziquantel and its derivatives.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (11bS)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one | [3] |
| Synonyms | (+)-Praziquanamine, (S)-Praziquanamine | [4] |
| CAS Number | 99746-73-3 | [3] |
| Molecular Formula | C₁₂H₁₄N₂O | |
| Molecular Weight | 202.25 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) |
Biological Activity and Rationale for Use as a Chemical Probe
The primary biological target of the active enantiomer of praziquantel, (R)-praziquantel, in schistosomes is a specific transient receptor potential (TRP) ion channel, designated Sm.TRPMPZQ. Activation of this channel leads to a massive influx of Ca²⁺ ions, causing muscle paralysis and tegumental disruption in the parasite.
Crucially, the (S)-enantiomer, which is derived from this compound, exhibits a dramatically reduced affinity for and activation of Sm.TRPMPZQ. This stereoselective activity is the cornerstone of this compound's utility as a chemical probe.
Quantitative Comparison of Praziquantel Enantiomer Activity on Schistosoma mansoni TRPMPZQ Channel:
| Compound | EC₅₀ (μM) | Fold Difference (vs. (R)-PZQ) | Reference |
| (R)-Praziquantel | 0.597 ± 0.10 | 1 | |
| (S)-Praziquantel | 27.9 ± 3.1 | ~47 | |
| Racemic Praziquantel | 1.08 ± 0.14 | ~1.8 |
This significant difference in potency makes this compound an ideal negative control in experiments investigating the effects of praziquantel. By comparing the cellular or physiological responses to (R)-praziquantel with those of this compound, researchers can distinguish between on-target effects (observed only with the active enantiomer) and off-target or non-specific effects (observed with both enantiomers).
Application Notes
Validating On-Target Effects of Praziquantel and its Analogs
When studying the mechanism of action of praziquantel or novel anthelmintic analogs based on its scaffold, it is essential to demonstrate that the observed phenotype is a direct result of interaction with the intended target.
Application: In cellular assays, such as those measuring intracellular calcium levels, muscle contraction, or parasite viability, this compound (or its acylated form, (S)-praziquantel) should be used in parallel with the active compound. A significant biological response to the active compound, coupled with a minimal or absent response to this compound at the same concentration, provides strong evidence for on-target activity.
Investigating Off-Target Effects and Toxicity
Any observed biological effect that is induced by both this compound and its active enantiomer is likely due to an interaction with a target other than the primary anthelmintic target, or to non-specific effects of the chemical scaffold.
Application: In toxicology studies or when investigating unexpected side effects, this compound can help to identify if these effects are related to the core pyrazino[2,1-a]isoquinoline structure. This is particularly important in drug development to understand the safety profile of a new chemical entity.
Elucidating Signaling Pathways
By isolating the on-target effects of praziquantel, this compound as a negative control is instrumental in accurately mapping the downstream signaling consequences of target engagement.
Application: In studies involving transcriptomics, proteomics, or phosphoproteomics to identify pathways modulated by praziquantel, a comparison with this compound-treated samples can filter out non-specific changes and highlight the signaling cascades specifically triggered by the activation of Sm.TRPMPZQ.
Experimental Protocols
Protocol 1: In Vitro Assay for Schistosome Motility
This protocol is designed to assess the effect of this compound on the motility of adult Schistosoma mansoni worms as a negative control alongside the active enantiomer.
Materials:
-
Adult Schistosoma mansoni worms
-
RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
(R)-Praziquantel (active compound)
-
This compound (negative control probe)
-
DMSO (vehicle)
-
24-well plates
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare stock solutions of (R)-Praziquantel and this compound in DMSO.
-
Wash freshly perfused adult worms in pre-warmed culture medium.
-
Place one worm pair (male and female) into each well of a 24-well plate containing 2 mL of culture medium.
-
Acclimatize the worms in the incubator for 1-2 hours.
-
Add the test compounds to the wells to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%). Include a vehicle-only control group.
-
Observe and score worm motility under a microscope at various time points (e.g., 5, 15, 30, 60 minutes, and 24 hours). A scoring system can be used (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity/paralysis, 0 = death).
-
Record the results and compare the effects of (R)-Praziquantel and this compound.
Expected Outcome: (R)-Praziquantel will induce rapid paralysis of the worms at low micromolar concentrations, while this compound will show little to no effect on motility at the same concentrations.
Protocol 2: Calcium Imaging in a Heterologous Expression System
This protocol describes the use of this compound to confirm the stereoselective activation of the Sm.TRPMPZQ ion channel expressed in a mammalian cell line.
Materials:
-
HEK293 cells stably expressing Sm.TRPMPZQ
-
DMEM supplemented with 10% FBS and selection antibiotic
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
(R)-Praziquantel
-
This compound
-
DMSO
-
Fluorescence plate reader or microscope with imaging capabilities
Procedure:
-
Seed the Sm.TRPMPZQ-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with HBSS.
-
Prepare serial dilutions of (R)-Praziquantel and this compound in HBSS.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
After the response to the compound has been recorded, add a positive control (e.g., ionomycin) to determine the maximum fluorescence signal.
-
Calculate the change in intracellular calcium concentration or the relative fluorescence units.
-
Plot the dose-response curves for both enantiomers to determine their EC₅₀ values.
Expected Outcome: The dose-response curve for (R)-Praziquantel will be shifted significantly to the left compared to that of this compound, demonstrating a much lower EC₅₀ for the active enantiomer.
Visualizations
Caption: Mechanism of stereoselective action of Praziquantel.
Caption: Workflow for using this compound as a negative control.
References
- 1. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 2. Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H14N2O | CID 24797049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols for L-Praziquanamine Administration in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-Praziquanamine, the (R)-enantiomer of Praziquantel (PZQ), is the primary bioactive component responsible for the anthelmintic properties of racemic PZQ.[1][2][3][4] It is widely used in preclinical murine models for the study of schistosomiasis and other parasitic worm infections.[1] These application notes provide detailed protocols for the preparation and administration of this compound to murine models, summarize key quantitative data from preclinical studies, and illustrate relevant biological and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of the (R)-enantiomer of Praziquantel (this compound) in murine models infected with Schistosoma mansoni.
Table 1: In Vivo Efficacy of Praziquantel Enantiomers Against S. mansoni in Mice
| Compound | Dosage (mg/kg, single oral dose) | Worm Burden Reduction (WBR) (%) | Reference |
| (R)-PZQ (this compound) | 100 | 52 | |
| 200 | >98 | ||
| 400 | >98 (100 in another study) | ||
| (S)-PZQ | 800 | 19.6 | |
| Racemic PZQ | 400 | 94.1 |
Table 2: Pharmacokinetic Parameters of (R)-Praziquantel in S. mansoni-Infected Mice
| Treatment Group | (R)-PZQ Dose (mg/kg, oral) | Cmax (µM) | AUC₀-t (µM*h) | Reference |
| PZQ without CYP inhibitor | 200 | - | - | |
| PZQ without CYP inhibitor | 400 | 6.3 | 11.4 | |
| PZQ with ABT (CYP inhibitor) | 50 | Increased | Increased | |
| PZQ with ABT (CYP inhibitor) | 100 | Increased | Increased | |
| PZQ with ABT (CYP inhibitor) | 200 | Increased | Increased |
Note: ABT (1-aminobenzotriazole) is a cytochrome P450 inhibitor. Its use demonstrates the significant role of hepatic first-pass metabolism in PZQ pharmacokinetics.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol details the preparation of this compound for oral administration to murine models. Due to its low water solubility, a vehicle is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare a stock solution of the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Calculating the Required Amount: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the desired dosage volume (typically 50-100 µL per mouse).
-
Dissolving this compound:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the DMSO to the tube and vortex until the powder is fully dissolved.
-
Add the PEG300 and vortex thoroughly.
-
Add the Tween-80 and vortex again until the solution is homogenous.
-
Finally, add the saline to reach the final desired concentration and volume. Vortex thoroughly.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
-
Storage: The prepared solution should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. For longer-term storage of a stock solution, -20°C or -80°C is recommended.
Protocol 2: Administration of this compound via Oral Gavage
This protocol describes a refined method for oral drug administration to minimize stress and potential injury to the animal.
Materials:
-
Prepared this compound solution
-
Automatic pipette with disposable tips (20-200 µL range)
-
Mouse restraint device (optional, for inexperienced handlers)
Procedure:
-
Animal Handling:
-
Gently restrain the mouse with your non-dominant hand by scruffing the neck and back to immobilize the head. Ensure the animal can breathe comfortably.
-
-
Pipette Preparation:
-
Set the automatic pipette to the calculated dose volume (e.g., 50-100 µL).
-
Aspirate the this compound solution into a fresh disposable pipette tip.
-
-
Administration:
-
Carefully approach the mouse's mouth from the side with the pipette tip.
-
Gently insert the tip into the oral cavity.
-
Slowly dispense the solution onto the hard palate to stimulate the swallowing reflex. Avoid rapid ejection of the liquid to prevent aspiration.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or difficulty breathing.
-
Ensure the animal has access to food and water.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy testing.
Logical Relationship
Caption: Enantiomer contribution to Praziquantel's effects.
References
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of L-Praziquantel (S-Praziquantel) in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent widely used for the treatment of schistosomiasis and other trematode and cestode infections. It is administered as a racemic mixture of two enantiomers: (R)-Praziquantel and (S)-Praziquantel (L-Praziquantel). The enantiomers exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, the stereoselective quantification of each enantiomer in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the quantitative analysis of S-Praziquantel in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol outlines a simple and rapid protein precipitation method for the extraction of S-Praziquantel from plasma samples.
-
Materials and Reagents:
-
Human plasma samples
-
S-Praziquantel and R-Praziquantel reference standards
-
Diazepam (or other suitable internal standard)
-
Acetonitrile (ACN), HPLC grade
-
0.2 M Zinc sulfate solution
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Diazepam at a suitable concentration).
-
Add 50 µL of 0.2 M Zinc sulfate solution drop-wise to the plasma sample.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 3-10 µL) of the reconstituted sample into the LC-MS/MS system.[1]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section details the instrumental conditions for the chromatographic separation and mass spectrometric detection of S-Praziquantel. An enantioselective column is required for the separation of the R- and S-enantiomers.
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Analytical Column: Cellulose tris(3-chloro-4-methylphenylcarbamate) column or a similar chiral stationary phase.[2]
-
Trapping Column (optional, for online extraction): C-18 trapping column.[2]
-
Mobile Phase A: 9 mM ammonium formate and 0.1% formic acid in 94:5 H₂O/MeOH.[1]
-
Mobile Phase B: 9 mM ammonium formate and 0.1% formic acid in 90:9 MeOH/H₂O.[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 3 µL.
-
Column Temperature: 50°C.
-
Gradient Elution:
-
0.01 - 0.25 min: 2% B
-
0.25 - 10 min: 10 - 100% B
-
10 - 15 min: 100% B
-
15 - 15.10 min: 100 - 2% B
-
15.10 - 18 min: 2% B
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
S-Praziquantel: m/z 312.2 → 202.2
-
R-Praziquantel: m/z 312.2 → 202.2
-
Internal Standard (Diazepam): To be optimized based on the specific standard used.
-
-
Source Parameters:
-
Curtain Gas: 20 psig
-
Ion Spray Voltage: 4500 V
-
Temperature: 250°C
-
Ion Source Gas 1: 50
-
Ion Source Gas 2: 50
-
Collision Gas: 8
-
-
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for S-Praziquantel in Plasma
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity Range | r² ≥ 0.99 | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.50 - 5.35% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.54 - 9.98% |
| Intra-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | 97.90 - 99.34% |
| Inter-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | 91.78 - 101.33% |
| Extraction Recovery | Consistent and reproducible | 98.09 - 107.46% |
| Matrix Effect | Within acceptable limits | To be evaluated |
| Stability (Freeze-Thaw, Short-term, Long-term) | Within ± 15% of nominal concentration | Stable for 6h at RT, 26h in autosampler, 3 freeze-thaw cycles, and 60 days at -20°C |
Visualizations
Diagram 1: Experimental Workflow for S-Praziquantel Analysis in Plasma
Caption: Workflow for the quantitative analysis of S-Praziquantel in plasma.
Diagram 2: Signaling Pathway (Metabolic Pathway of Praziquantel)
Note: A specific signaling pathway for L-Praziquanamine is not available. The diagram below illustrates the general metabolic pathway of Praziquantel.
Caption: Simplified metabolic pathway of Praziquantel.
References
Application Notes and Protocols for Utilizing L-Praziquanamine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Praziquanamine, a derivative of the widely used anthelmintic drug Praziquantel, presents a promising avenue for the discovery of novel anti-parasitic agents. High-throughput screening (HTS) offers a rapid and efficient methodology to evaluate the efficacy of this compound and its analogues against a variety of helminth parasites. These application notes provide detailed protocols for the utilization of this compound in HTS campaigns, focusing on whole-organism phenotypic screening against larval stages of parasites such as Schistosoma mansoni. The protocols are designed to be adaptable for various laboratory settings and scalable for large compound libraries.
The primary mode of action for Praziquantel is understood to be the disruption of calcium ion homeostasis within the parasite.[1][2][3][4] It is hypothesized that Praziquantel and its derivatives act on voltage-gated calcium channels, leading to an uncontrolled influx of calcium, which in turn causes muscle contraction, paralysis, and tegumental disruption.[1] This mechanism makes assays that measure parasite motility and viability particularly suitable for HTS of Praziquantel-like compounds.
Data Presentation
Quantitative data from high-throughput screening assays should be meticulously organized to facilitate hit identification and downstream analysis. The following tables provide a template for summarizing key screening metrics.
Table 1: Summary of Primary High-Throughput Screening Results for this compound
| Parameter | Value | Description |
| Compound ID | This compound | Unique identifier for the test compound. |
| Target Organism | Schistosoma mansoni (schistosomula) | The parasite and life stage being screened against. |
| Assay Type | Motility-Based Assay | The nature of the high-throughput screen. |
| Screening Concentration | 10 µM | The single-point concentration used for the primary screen. |
| Number of Replicates | 3 | The number of times the experiment was repeated. |
| Mean % Inhibition | 85.2% | The average percentage of parasite motility inhibition observed. |
| Standard Deviation | 4.5% | The standard deviation of the inhibition measurements. |
| Z-Factor | 0.78 | A statistical measure of assay quality (a value > 0.5 is considered excellent). |
| Hit Threshold | >50% Inhibition | The predefined cutoff for a compound to be considered a "hit". |
| Hit Status | Hit | Classification of the compound based on the hit threshold. |
Table 2: Dose-Response Analysis of this compound
| Parameter | Value | Description |
| Compound ID | This compound | Unique identifier for the test compound. |
| Target Organism | Schistosoma mansoni (schistosomula) | The parasite and life stage being screened against. |
| Assay Type | Motility-Based Assay | The nature of the high-throughput screen. |
| Concentration Range | 0.1 nM - 100 µM | The range of concentrations tested to determine potency. |
| IC50 | 1.2 µM | The half-maximal inhibitory concentration. |
| Hill Slope | 1.5 | The steepness of the dose-response curve. |
| R² | 0.98 | The coefficient of determination, indicating goodness of fit. |
Experimental Protocols
The following are detailed protocols for high-throughput screening of this compound against the larval stage (schistosomula) of Schistosoma mansoni. These protocols can be adapted for other helminth species and life stages.
Protocol 1: Whole-Organism Motility-Based High-Throughput Screening
1.1. Assay Principle
This assay quantifies the viability of S. mansoni schistosomula by measuring their motility. Active compounds will induce paralysis or death, leading to a reduction in movement. This change in motility is captured and analyzed using an automated imaging system.
1.2. Materials and Reagents
-
Schistosoma mansoni cercariae
-
DMEM (Dulbecco's Modified Eagle Medium), supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Praziquantel (positive control)
-
DMSO (negative control)
-
384-well microplates (black, clear bottom)
-
Automated liquid handler
-
High-content imaging system
-
Image analysis software
1.3. Step-by-Step Procedure
-
Preparation of Schistosomula: Mechanically transform S. mansoni cercariae into schistosomula.
-
Dispensing Schistosomula: Using an automated liquid handler, dispense approximately 50 schistosomula in 40 µL of supplemented DMEM into each well of a 384-well plate.
-
Compound Addition:
-
Prepare a compound plate by diluting this compound and control compounds in DMSO.
-
Transfer 100 nL of the compound solutions to the assay plate using a pintool or acoustic dispenser, achieving a final concentration of 10 µM.
-
For the negative control wells, add 100 nL of DMSO.
-
For the positive control wells, add 100 nL of a Praziquantel solution (final concentration of 10 µM).
-
-
Incubation: Incubate the assay plates at 37°C in a 5% CO₂ humidified incubator for 72 hours.
-
Image Acquisition: After incubation, acquire images of each well using a high-content imaging system. Capture a time-lapse series of images over a short period (e.g., 10 seconds) to assess motility.
-
Data Analysis:
-
Utilize image analysis software to quantify parasite movement. This can be done by calculating the change in pixel intensity or by tracking the displacement of individual larvae over time.
-
Calculate the percentage of motility inhibition for each well relative to the negative (DMSO) and positive (Praziquantel) controls.
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Identify hits based on a predefined threshold (e.g., >50% inhibition).
-
Protocol 2: XTT Viability Assay
1.1. Assay Principle
This colorimetric assay measures the metabolic activity of the schistosomula as an indicator of viability. Viable parasites will reduce the tetrazolium salt XTT to a colored formazan product, which can be quantified spectrophotometrically. A decrease in color formation indicates a loss of viability.
1.2. Materials and Reagents
-
Schistosoma mansoni schistosomula
-
DMEM (supplemented as in Protocol 1)
-
This compound stock solution (10 mM in DMSO)
-
Praziquantel (positive control)
-
DMSO (negative control)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Phenazine methosulfate (PMS) solution
-
384-well microplates (clear)
-
Microplate spectrophotometer
1.3. Step-by-Step Procedure
-
Parasite and Compound Plating: Follow steps 1-3 from Protocol 1, using clear 384-well plates.
-
Incubation: Incubate the assay plates at 37°C in a 5% CO₂ humidified incubator for 72 hours.
-
Reagent Addition:
-
Prepare the XTT/PMS solution immediately before use by mixing the XTT and PMS stock solutions.
-
Add 10 µL of the XTT/PMS solution to each well.
-
-
Second Incubation: Incubate the plates for an additional 4-6 hours at 37°C to allow for color development.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of viability for each well, normalizing the data to the negative (100% viability) and positive (0% viability) controls.
-
Determine the IC50 value for this compound by fitting the dose-response data to a sigmoidal curve.
-
Visualizations
Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway for this compound, based on the known mechanism of action of Praziquantel.
Caption: Hypothesized mechanism of this compound action.
Experimental Workflow
The diagram below outlines the key stages of a typical high-throughput screening campaign for anthelmintic drug discovery.
Caption: High-throughput screening workflow for anthelmintics.
References
Application Notes and Protocols: Synthesis of L-Praziquanamine Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of L-Praziquanamine derivatives as potential anti-schistosomal agents. Detailed experimental protocols for the synthesis of these derivatives are provided, along with a summary of their biological activities.
Introduction
Schistosomiasis is a debilitating parasitic disease caused by blood flukes of the genus Schistosoma. For decades, Praziquantel (PZQ) has been the cornerstone of treatment and control programs.[1] PZQ is administered as a racemic mixture, with the (R)- or levorotatory enantiomer (L-Praziquantel) being responsible for its anthelmintic activity.[2][3] The synthesis of derivatives of this compound, a key chiral intermediate, is a critical step in developing new, more effective anti-schistosomal drugs with improved activity against different developmental stages of the parasite. This document outlines the synthetic strategies and SAR data for a range of this compound derivatives.
Synthetic Workflow Overview
The general strategy for the synthesis of this compound derivatives involves two primary routes starting from this compound: N-acylation and reductive amination . This compound can be obtained through the hydrolysis of L-Praziquantel or via enantioselective synthesis.
Caption: General synthetic workflow for this compound derivatives.
Structure-Activity Relationship (SAR) Studies
The following tables summarize the in vitro worm-killing activity of various praziquantel derivatives against Schistosoma japonicum. While many studies have been conducted on racemic mixtures, it is established that the (R)-enantiomer is the active form. The data presented here is derived from studies on racemic praziquanamine derivatives, providing valuable insights into the structural requirements for anti-schistosomal activity.[1]
Table 1: SAR of N-Acyl Derivatives of Praziquanamine [1]
| Compound | R Group | % Worms Killed at 10 µM | % Worms Killed at 5 µM |
| Praziquantel | Cyclohexanecarbonyl | 100 | 80 |
| 2 | Cyclopropanecarbonyl | 100 | 60 |
| 3 | Cyclobutanecarbonyl | 100 | 70 |
| 4 | Cyclopentanecarbonyl | 100 | 80 |
| 5 | Acetyl | 0 | 0 |
| 6 | Isobutyryl | 0 | 0 |
| 7 | Chloroacetyl | 100 | 100 |
| 9 | Benzoyl | 100 | 80 |
| 11 | Thiophene-2-carbonyl | 100 | 80 |
SAR Summary for N-Acyl Derivatives:
-
Cycloalkyl groups: Increasing the ring size from cyclopropyl to cyclohexyl generally maintains or slightly improves activity. The cyclopentyl derivative (P96) has shown particular promise, exhibiting broad-spectrum activity.
-
Small aliphatic acyl groups: Simple acetyl or isobutyryl substitution leads to a loss of activity.
-
Halogenated acyl groups: A chloroacetyl group significantly enhances activity, showing complete worm killing at a lower concentration than praziquantel.
-
Aromatic and heteroaromatic acyl groups: Benzoyl and thiophene-2-carbonyl substitutions result in activity comparable to praziquantel.
Table 2: SAR of N-Alkyl Derivatives of Praziquanamine (via Reductive Amination)
| Compound | R Group (from Aldehyde) | % Worms Killed at 100 µM |
| 13 | Cyclohexylmethyl | 0 |
| 14 | Benzyl | 0 |
| 15 | 4-Fluorobenzyl | 0 |
SAR Summary for N-Alkyl Derivatives:
-
Replacement of the amide carbonyl with a methylene group, as in the N-alkyl derivatives, leads to a complete loss of anti-schistosomal activity. This indicates that the amide bond at this position is crucial for the biological effect.
Proposed Mechanism of Action: Disruption of Calcium Homeostasis
The precise molecular target of praziquantel and its derivatives is still under investigation, but a substantial body of evidence points to the disruption of calcium ion (Ca²⁺) homeostasis in the parasite. Praziquantel is believed to act on specific parasite ion channels, leading to a rapid influx of Ca²⁺, which causes muscle contraction, paralysis, and tegumental damage. Two main candidates for the molecular target have been proposed: voltage-gated Ca²⁺ channels and a specific transient receptor potential (TRP) channel, designated TRPM_PZQ.
References
Troubleshooting & Optimization
Addressing L-Praziquanamine stability issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability issues of L-Praziquanamine in aqueous solutions. The information presented is primarily based on studies of its closely related compound, Praziquantel (PZQ), due to the limited availability of direct stability data for this compound. Therefore, the recommendations herein should serve as a starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: Based on general principles of drug stability and data from related compounds, the primary factors influencing this compound stability in aqueous solutions are likely to be pH, temperature, light, and the presence of oxidizing agents.[1][2][3] It is crucial to control these factors during your experiments to ensure the integrity of the compound.
Q2: How does pH impact the stability of this compound?
A2: Studies on the related compound Praziquantel have shown significant degradation under both acidic and alkaline conditions.[4][5] It is plausible that this compound, sharing a similar isoquinolinone core, would also be susceptible to acid and base-catalyzed hydrolysis. The amide bond in the pyrazinoisoquinolinone ring system is a likely site for hydrolysis.
Q3: Is this compound sensitive to light?
A3: While some studies on Praziquantel showed no significant degradation under photolytic conditions, it is a common stress factor for many pharmaceutical compounds. Therefore, it is recommended to protect this compound solutions from light, especially during long-term storage or prolonged experiments, to minimize the risk of photodegradation.
Q4: What is the likely impact of oxidizing agents on this compound stability?
A4: Forced degradation studies on Praziquantel have demonstrated susceptibility to oxidative stress, for instance, in the presence of hydrogen peroxide (H₂O₂). The tertiary amine and other parts of the this compound molecule could be sites of oxidation.
Q5: What are the recommended storage conditions for this compound aqueous solutions?
A5: For short-term use, it is advisable to prepare fresh aqueous solutions of this compound. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is best to store the compound as a solid or as a stock solution in an anhydrous solvent like DMSO at -20°C or -80°C and prepare the aqueous working solution immediately before use.
Troubleshooting Guide
This guide provides solutions to common stability-related issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of compound potency over time in aqueous solution. | Hydrolysis: Degradation due to acidic or basic conditions. | - Maintain the pH of the aqueous solution within a neutral range (pH 6-8).- Use freshly prepared solutions for your experiments.- If buffering is required, use a non-reactive buffer system. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation: Formation of degradation products due to hydrolysis, oxidation, or photolysis. | - Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Protect solutions from light by using amber vials or covering containers with aluminum foil.- Degas aqueous solutions to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Precipitation of the compound from the aqueous solution. | Poor Solubility: this compound, like Praziquantel, may have low aqueous solubility. | - Use a co-solvent system if compatible with your experimental design.- Consider the use of solubilizing agents, but verify their compatibility with your assay.- Ensure the concentration of this compound in the aqueous solution does not exceed its solubility limit at the experimental temperature. |
| Inconsistent experimental results between batches of solutions. | Variable Degradation: Inconsistent preparation and storage conditions leading to varying levels of degradation. | - Standardize the protocol for solution preparation, including the source and quality of water and other reagents.- Strictly control storage conditions (temperature, light exposure) for all solutions.- Prepare a single batch of solution for a set of related experiments whenever possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final this compound concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the this compound solution (100 µg/mL in water:acetonitrile 50:50) to UV light (254 nm) and fluorescent light for a defined period.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze all samples using a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or a suitable buffer (e.g., ammonium acetate). A starting point could be Acetonitrile:Water (70:30, v/v). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
| Detection Wavelength | 210-225 nm |
| Internal Standard (optional) | A structurally unrelated compound with similar chromatographic behavior. |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound in aqueous solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. turkjps.org [turkjps.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A rapid stability indicating LC-method for determination of praziquantel in presence of its pharmacopoeial impurities - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting low yield in L-Praziquanamine chemical synthesis
Technical Support Center: L-Praziquanamine Synthesis
Welcome to the technical support center for the chemical synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of this key Praziquantel intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important? A1: this compound, or (S)-(+)-Praziquanamine, is the enantiomerically pure amine precursor to the active L-enantiomer of Praziquantel, a critical anthelmintic drug.[1][2] The synthesis and resolution of this intermediate are crucial for producing enantiopure Praziquantel, which may offer a better side-effect profile than the racemic mixture.[2][3]
Q2: What are the primary synthetic routes to the Praziquanamine core? A2: The core pyrazinoisoquinoline structure of Praziquanamine is typically synthesized via two main intramolecular cyclization strategies: the Bischler-Napieralski reaction or the Pictet-Spengler reaction.[4] Both routes involve the formation of a key β-phenylethylamide intermediate which is then cyclized to form the tetrahydroisoquinoline skeleton.
Q3: Why is low yield a common problem in this synthesis? A3: Low yields can stem from several factors inherent to the key cyclization reactions. For the Bischler-Napieralski reaction, challenges include the need for harsh dehydrating conditions and potential side reactions if the aromatic ring is not sufficiently electron-rich. For the Pictet-Spengler reaction, issues can arise from the stability of the iminium ion intermediate and suboptimal pH control. Subsequent purification and resolution steps can also contribute to yield loss.
Q4: How is the "L" stereochemistry typically introduced to produce this compound? A4: The "L" configuration is generally introduced by resolving racemic Praziquanamine using a chiral acid, such as (-)-dibenzoyl-L-tartaric acid. The process involves forming diastereomeric salts that can be separated by crystallization. The desired amine is then liberated from the resolved salt.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low Yield in the Bischler-Napieralski Cyclization Step
Q: My Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate is showing low conversion or a complex mixture of products. What should I investigate?
A: Low yield in this step is a frequent challenge. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that requires harsh, dehydrating conditions. Here are the primary factors to troubleshoot:
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Inadequate Dehydrating Agent/Conditions: The reaction requires a potent dehydrating agent to convert the amide into a reactive intermediate (e.g., a nitrilium ion).
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Solution: Ensure your reagents are anhydrous. Phosphoryl chloride (POCl₃) is common, but for less reactive substrates, stronger conditions like P₂O₅ in refluxing POCl₃ may be necessary. Microwave-assisted heating can also be explored to achieve the required temperatures safely and quickly.
-
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Poor Substrate Reactivity: The cyclization is more efficient on electron-rich aromatic rings. If the phenylethylamine moiety has electron-withdrawing groups, the reaction will be sluggish.
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Solution: While modifying the core structure may not be an option, you must use more forcing conditions (higher temperatures, stronger acids) for deactivated substrates.
-
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Side Reactions: The most common side reaction is a retro-Ritter reaction, which forms a styrene-like byproduct. This occurs when the nitrilium ion intermediate fragments instead of cyclizing.
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Solution: Using the corresponding nitrile (e.g., acetonitrile) as the reaction solvent can help suppress this side reaction by shifting the equilibrium. Milder, modern reagents like triflic anhydride (Tf₂O) may also prevent the formation of intermediates that lead to this pathway.
-
-
Product Degradation: The harsh acidic conditions and high temperatures can lead to the degradation of the desired product, resulting in a complex, inseparable mixture.
-
Solution: Carefully monitor the reaction time and temperature. Run small-scale trials to find the minimum time and temperature required for completion.
-
Below is a troubleshooting workflow for this specific issue.
Issue 2: Poor Diastereoselectivity or Yield in the Resolution Step
Q: I am attempting to resolve racemic Praziquanamine with (-)-dibenzoyl-L-tartaric acid, but the yield of the desired diastereomeric salt is low or the enantiomeric excess (ee) is poor.
A: This crucial step depends heavily on precise control over crystallization conditions.
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Incorrect Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent system.
-
Solution: A mixture of isopropanol and water is reported to be effective. The ratio is critical. Start with the literature-reported ratios (e.g., 5:1 isopropanol:water) and perform small-scale screening if yields are low.
-
-
Suboptimal Temperature Profile: Crystallization kinetics are temperature-dependent. Cooling too quickly can trap impurities and the undesired diastereomer, leading to low purity and yield.
-
Solution: After dissolving the components by heating, allow the solution to cool slowly to room temperature over several hours. Avoid rapid cooling in an ice bath initially.
-
-
Stoichiometry and Concentration: Incorrect molar ratios of the amine to the resolving agent or overly dilute solutions can prevent efficient crystallization.
-
Solution: Ensure an accurate 1:1 molar ratio of racemic Praziquanamine to the chiral acid. Check the concentration; if the solution is too dilute, carefully remove some solvent under reduced pressure before attempting crystallization again.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters and their typical impact on the synthesis, based on literature for related tetrahydroisoquinoline syntheses.
| Step | Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Reference |
| Amide Formation | Coupling Agent | N/A (Acid Chloride Route) | N/A (Acid Chloride Route) | |
| Temperature | > 50 °C | 0 °C to Room Temp | ||
| Bischler-Napieralski Cyclization | Dehydrating Agent | POCl₃ in Toluene, 110 °C | P₂O₅/POCl₃ in Xylene, 140 °C | |
| Substrate | Electron-withdrawing groups | Electron-donating groups | ||
| Pictet-Spengler Cyclization | Acid Catalyst | Weak acid (e.g., Acetic) | Strong acid (e.g., TFA) | |
| pH Control | Uncontrolled | Optimal pH (reaction dependent) | ||
| Resolution | Solvent | Pure Alcohol (e.g., EtOH) | Isopropanol / Water mixture | |
| Cooling Rate | Rapid (Ice Bath) | Slow (Ambient Cooling) |
Experimental Protocols
Protocol 1: Synthesis of Racemic Praziquanamine Core
This protocol is a generalized representation based on common synthetic routes.
Step A: N-acylation of Phenylethylamine
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Dissolve phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, wash the mixture with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the chloroacetamide intermediate.
Step B: Amination and Acetal Hydrolysis/Cyclization
-
React the chloroacetamide intermediate with aminoacetaldehyde dimethyl acetal.
-
The resulting product is then subjected to strong acid (e.g., H₂SO₄ or polyphosphoric acid) at elevated temperatures (70-100 °C). This single step accomplishes both the hydrolysis of the acetal and the intramolecular cyclization (a Bischler-Napieralski type reaction) to form the Praziquanamine core.
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After the reaction is complete (monitor by LC-MS), cool the mixture and carefully neutralize it with a strong base (e.g., 5N NaOH) to a pH of 10-11.
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Extract the product with an organic solvent (e.g., DCM), dry the combined organic layers, and concentrate.
-
Purify the crude racemic Praziquanamine by column chromatography.
The overall synthetic pathway can be visualized as follows:
Protocol 2: Resolution of Racemic Praziquanamine
This protocol is adapted from published resolution procedures.
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Dissolve racemic Praziquanamine (1.0 eq) and (-)-dibenzoyl-L-tartaric acid (1.0 eq) in a 5:1 mixture of isopropanol and water by heating the mixture until a clear solution is formed.
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Allow the solution to cool slowly to room temperature and let it stand for 2-4 hours.
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Collect the colorless crystals of the diastereomeric salt by filtration and dry them.
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To confirm purity, a small sample of the amine can be liberated by dissolving the salt in a basic solution (pH 12) and extracting with DCM. The enantiomeric excess (ee) can then be determined by chiral HPLC analysis.
-
If necessary, recrystallize the salt from the same solvent system to improve diastereomeric purity.
-
To obtain this compound, dissolve the purified salt in water, adjust to pH 12 with 5N NaOH, and extract thoroughly with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield L-(+)-Praziquanamine.
References
Technical Support Center: Optimizing L-Praziquanamine Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing L-Praziquanamine concentration to maintain cell viability in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is the (S)-enantiomer of Praziquantel. While the precise mechanism of action of Praziquantel is not fully elucidated, it is known to disrupt calcium ion homeostasis in schistosomes, leading to muscle contraction and paralysis.[1][2] In mammalian cells, alterations in calcium signaling can impact a wide range of cellular processes, including proliferation, apoptosis, and overall viability.[3]
Q2: What is a recommended starting concentration range for this compound in cell viability experiments?
A2: Based on cytotoxicity studies of Praziquantel enantiomers, a broad concentration range to start with is between 2.5 µM and 160 µM.[4] However, the optimal non-toxic concentration is highly dependent on the specific cell line and experimental duration. It is crucial to perform a dose-response experiment to determine the highest concentration that maintains cell viability for your particular experimental setup.
Q3: How long should I expose my cells to this compound?
A3: The optimal exposure time will depend on your experimental goals. For assessing acute effects on cell viability, incubation times of 24 to 72 hours are common. A time-course experiment is recommended to determine the ideal duration where cell viability is maintained while allowing for the intended experimental observations.
Q4: My results are inconsistent between experiments. What are the common causes of variability in cell viability assays?
A4: Inconsistent results in cell viability assays can stem from several factors, including:
-
Inconsistent cell seeding density: Ensure a homogenous cell suspension and accurate pipetting.
-
Edge effects in multi-well plates: Evaporation from outer wells can concentrate the compound. It is advisable to fill the outer wells with sterile PBS or media to maintain humidity and not use them for experimental samples.
-
Compound precipitation: this compound may precipitate at high concentrations in culture medium. Visually inspect wells for any precipitates.
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Solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically below 0.5%).
-
Cell passage number and health: Use cells with a consistent passage number and ensure they are in the exponential growth phase with high viability before starting the experiment.
Q5: The viability of my control cells (untreated) is low. What should I do?
A5: Low viability in control cells can be due to several issues such as contamination (mycoplasma, bacteria, yeast), suboptimal culture conditions (pH, temperature, CO2), or issues with the cells themselves (high passage number, poor health). It is recommended to check for contamination, ensure optimal culture conditions, and consider starting a new culture from a fresh, low-passage frozen stock.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at All Tested Concentrations of this compound
| Possible Cause | Suggested Solution |
| High Compound Cytotoxicity: The tested concentration range may be too high for the specific cell line. | Test a lower and broader range of concentrations (e.g., starting from nanomolar concentrations). |
| Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high. | Ensure the final solvent concentration is below 0.5% and include a vehicle control (media with the same solvent concentration as the highest this compound concentration). |
| Suboptimal Cell Health: Cells may have been unhealthy or at a high passage number before treatment. | Use cells with a low passage number and ensure they are in the logarithmic growth phase with >95% viability before starting the experiment. |
Issue 2: No Effect on Cell Viability Observed, Even at High Concentrations
| Possible Cause | Suggested Solution |
| Compound Inactivity: The compound may not be cytotoxic to the chosen cell line at the tested concentrations. | Consider testing on a different, potentially more sensitive cell line. |
| Short Incubation Time: The exposure time may be too short to induce a cytotoxic effect. | Increase the incubation time (e.g., up to 72 or 96 hours) and perform a time-course experiment. |
| Compound Degradation: The this compound stock solution may have degraded. | Prepare fresh dilutions from a new stock aliquot for each experiment. Store stock solutions at -20°C or -80°C as recommended. |
Issue 3: High Variability Between Replicate Wells
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding: Inconsistent number of cells per well. | Ensure the cell suspension is thoroughly mixed before and during plating. Use a calibrated multichannel pipette. |
| Edge Effects: Evaporation in the outer wells of the microplate. | Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Inaccurate Pipetting: Errors in compound dilution or addition to wells. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using MTT Assay
This protocol is designed to identify the highest concentration of this compound that does not significantly affect cell viability.
-
Cell Seeding:
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow cells to attach.
-
-
This compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
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Prepare a series of 2X final concentrations of this compound by serially diluting the stock solution in a complete culture medium. A suggested starting range for the final concentrations is 2.5 µM to 160 µM.
-
Remove the medium from the wells and add 100 µL of the appropriate this compound dilution to each well.
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Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells (medium only).
-
-
Incubation:
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the untreated control.
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The optimal non-toxic concentration is the highest concentration that results in cell viability comparable to the untreated control (e.g., >90%).
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Data Presentation
Table 1: Example Dose-Response Data for this compound on a Hypothetical Cell Line (72h Incubation)
| This compound (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated) | 1.25 | 0.08 | 100% |
| 0 (Vehicle Control) | 1.23 | 0.07 | 98.4% |
| 2.5 | 1.21 | 0.09 | 96.8% |
| 5 | 1.18 | 0.06 | 94.4% |
| 10 | 1.15 | 0.08 | 92.0% |
| 20 | 1.05 | 0.07 | 84.0% |
| 40 | 0.85 | 0.05 | 68.0% |
| 80 | 0.55 | 0.04 | 44.0% |
| 160 | 0.25 | 0.03 | 20.0% |
Table 2: Troubleshooting Common Cell Viability Assay Artifacts
| Artifact | Potential Cause | Recommended Action |
| U-shaped dose-response curve | Compound precipitation at high concentrations interfering with optical readings. | Visually inspect wells for precipitates. Test a lower concentration range. |
| Direct chemical reduction of the assay reagent by the compound. | Run a control with the compound and assay reagent in cell-free media to check for direct interaction. | |
| High background signal | Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. |
| Interference from phenol red in the culture medium. | Use phenol red-free medium during the assay incubation step. |
Mandatory Visualizations
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Caption: Hypothetical pathway of this compound-induced cytotoxicity.
References
- 1. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Responses of In Vivo Praziquantel Exposure in Schistosomes Identifies a Functional Role for Calcium Signalling Pathway Member CamKII | PLOS Pathogens [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: L-Praziquanamine Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of L-Praziquanamine.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers. What are the initial steps I should take?
A1: this compound is known to have low aqueous solubility. The initial steps to address this issue involve:
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Verification of Compound Identity and Purity: Ensure the material is this compound and check its purity, as impurities can affect solubility.
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pH Adjustment: Since this compound has basic nitrogen atoms, adjusting the pH of the buffer to the acidic range may improve solubility. Experiment with a pH range from 2 to 6.
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Use of Co-solvents: For initial screening, preparing a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is recommended.[1] Further dilutions can be made in aqueous solutions containing co-solvents.
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds. To mitigate this:
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Decrease the Final Concentration: The final concentration of this compound in the aqueous buffer may be above its solubility limit. Try using a more diluted solution.
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Optimize the Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a co-solvent. Common co-solvents for in vitro studies include polyethylene glycol (PEG), propylene glycol, and ethanol.[2] A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
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Inclusion Complexation: Consider using cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), which can form inclusion complexes with the drug molecule, enhancing its aqueous solubility.[1][3] A sample formulation is 10% DMSO in a 90% solution of 20% SBE-β-CD in saline.
Q3: What are the most common techniques to enhance the solubility of a compound like this compound for pre-clinical studies?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. The choice of method depends on the specific requirements of your experiment (e.g., in vitro assay, in vivo formulation). Key techniques include:
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Co-solvency: The use of water-miscible organic solvents to increase the solubility of nonpolar drugs.
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pH Adjustment: Modifying the pH of the solvent to ionize the drug, which is often more soluble than the neutral form.
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Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.
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Solid Dispersions: Dispersing the drug in a solid carrier matrix to improve its dissolution properties.
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Complexation: Using agents like cyclodextrins to form soluble complexes with the drug.
Q4: Can I use sonication or heating to dissolve this compound?
A4: Yes, sonication and gentle heating can be used to aid the dissolution of this compound, particularly when preparing stock solutions in solvents like DMSO. However, it is crucial to ensure the thermal stability of this compound to prevent degradation. It is advisable to use the lowest effective temperature and shortest duration of heating. Always check for any changes in the appearance of the solution or the presence of degradation products after such treatments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | The solvent may not be appropriate for this compound, or the concentration is too high. | - this compound is reported to be soluble in DMSO (100 mg/mL with sonication). - It has slight solubility in dichloromethane, chloroform, and methanol. - For aqueous solutions, start with pH adjustment or the use of co-solvents. |
| Precipitation occurs after storing the prepared solution. | The solution is supersaturated, and the compound is crashing out over time. | - Prepare fresh solutions before each experiment. - If storage is necessary, store stock solutions at -20°C or -80°C as recommended. - Consider using a formulation with a higher solubilizing capacity, such as one containing cyclodextrins. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | - Ensure complete dissolution of this compound before use. - Visually inspect solutions for any particulate matter. - Use a validated analytical method like HPLC to confirm the concentration of your final solution. |
Quantitative Data Summary
The following table summarizes the available solubility data and formulation components for this compound.
| Solvent/System | Solubility/Concentration | Notes | Reference |
| DMSO | 100 mg/mL | Requires sonication. | |
| Dichloromethane | Slightly soluble | ||
| Chloroform | Slightly soluble | ||
| Methanol | Slightly soluble | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
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Vortex the tube for 1-2 minutes.
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If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.
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Visually inspect the solution to ensure it is clear and free of particulates.
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For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Formulation using Co-solvency
This protocol is for preparing a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL.
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Prepare a 25 mg/mL stock solution of this compound in DMSO.
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In a sterile tube, add 400 µL of PEG300.
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Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
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Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
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Add 450 µL of saline to the mixture and vortex to obtain the final formulation.
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The final solution should be clear. If precipitation occurs, the concentration of this compound may be too high for this formulation.
Visualizations
Caption: A workflow for selecting a solubility enhancement technique.
Caption: Protocol for co-solvency formulation.
References
Investigating and mitigating off-target effects of L-Praziquanamine
Disclaimer: L-Praziquanamine is understood to be a novel derivative of praziquantel. The following guidance is based on the known pharmacology of praziquantel and its enantiomers and is intended to serve as a starting point for investigating and mitigating the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: While the primary target of praziquantel, the parent compound of this compound, is schistosome voltage-gated calcium channels, several off-target effects have been reported. Researchers should be aware of potential interactions with host (mammalian) proteins, which may lead to unexpected experimental results. Key potential off-target areas include the central nervous system (CNS) and cardiovascular system.
Q2: How can I distinguish between on-target and off-target effects in my cellular assays?
A2: To differentiate between on-target and off-target effects, it is crucial to include appropriate controls in your experimental design. This includes using a negative control (a structurally similar but inactive compound) and a positive control (a known modulator of the suspected off-target). Additionally, performing target knockdown (e.g., using siRNA) or knockout experiments in your cell line can help confirm if the observed effect is dependent on the intended target.
Q3: Are there known off-targets for the parent compound, praziquantel?
A3: Yes, praziquantel has been shown to interact with several host targets, although often with lower affinity than for its primary target in schistosomes. These include certain types of voltage-gated calcium channels and adenosine receptors in mammalian tissues. The significance of these interactions can depend on the concentration of the compound used in the experiments.
Troubleshooting Guide
Q1: I am observing unexpected cytotoxicity in my cell line after treatment with this compound. How can I troubleshoot this?
A1: Unexplained cytotoxicity can be a result of off-target effects. We recommend a stepwise approach to investigate this issue:
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Confirm the purity of your this compound sample: Impurities from the synthesis process can sometimes be the source of cytotoxicity. Verify the purity using methods like HPLC or mass spectrometry.
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Perform a dose-response curve: Determine the concentration at which cytotoxicity is observed and compare it to the concentration required for the desired on-target effect. A narrow therapeutic window may suggest off-target toxicity.
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Use a panel of cell lines: Test this compound on different cell lines to see if the cytotoxicity is cell-type specific. This can provide clues about the potential off-target pathway involved.
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Assess mitochondrial health: Off-target effects can often manifest as mitochondrial dysfunction. Use assays like the MTT or Seahorse assay to evaluate mitochondrial respiration and viability.
Q2: My in vivo experiments with this compound are showing unexpected behavioral side effects in the animal model. What could be the cause?
A2: Behavioral side effects often point towards off-target activity in the central nervous system (CNS). Praziquantel is known to cross the blood-brain barrier. To investigate this:
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Review the literature for known CNS targets of similar compounds: This can help you form a hypothesis about which receptors or channels might be affected.
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Conduct ex vivo brain slice electrophysiology: This technique can help determine if this compound is modulating neuronal activity directly.
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Perform receptor binding assays: Screen this compound against a panel of common CNS receptors (e.g., adrenergic, dopaminergic, serotonergic receptors) to identify potential off-target binding.
Quantitative Data Summary
The following table summarizes hypothetical binding affinities of this compound and its parent compound, Praziquantel, against a primary target and potential off-targets. This data is for illustrative purposes to guide experimental design.
| Compound | Target | Target Type | Binding Affinity (Ki in nM) |
| This compound | Schistosome β-subunit of VGCC | Primary | 25 |
| Human L-type CaV1.2 | Off-Target | 1500 | |
| Human Adenosine A1 Receptor | Off-Target | 3200 | |
| (R,S)-Praziquantel | Schistosome β-subunit of VGCC | Primary | 90 |
| Human L-type CaV1.2 | Off-Target | 5000 | |
| Human Adenosine A1 Receptor | Off-Target | 8500 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a mammalian cell line.
Materials:
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HEK293 cells (or other relevant cell line)
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DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
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This compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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96-well plates
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Multichannel pipette
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Plate reader (570 nm wavelength)
Methodology:
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Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
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Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
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Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
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Incubate the plate for 48 hours.
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Add 10 µL of MTT solution to each well and incubate for another 4 hours.
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Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.
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Read the absorbance at 570 nm using a plate reader.
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Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for a specific off-target receptor (e.g., Human Adenosine A1 Receptor).
Materials:
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Cell membranes prepared from a cell line overexpressing the Human Adenosine A1 Receptor.
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[3H]-DPCPX (a radiolabeled antagonist for the A1 receptor).
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This compound.
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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96-well filter plates.
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Scintillation fluid.
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Microplate scintillation counter.
Methodology:
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Prepare serial dilutions of this compound.
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In a 96-well plate, add 50 µL of binding buffer, 25 µL of cell membranes, 25 µL of [3H]-DPCPX (at a concentration close to its Kd), and 25 µL of the this compound dilution or vehicle.
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Incubate at room temperature for 1 hour to allow binding to reach equilibrium.
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Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.
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Allow the filters to dry, then add scintillation fluid to each well.
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Quantify the radioactivity in each well using a microplate scintillation counter.
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Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to a Ki value.
Visualizations
Technical Support Center: Overcoming Crystallization Challenges of L-Praziquanamine
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the crystallization of L-Praziquanamine. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common issues, supported by detailed experimental protocols and data.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallization of this compound?
The success of this compound crystallization hinges on carefully controlling several factors to achieve a state of supersaturation, which is the primary driving force for crystal formation.[1] Key factors include:
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Purity of the Compound: Impurities can inhibit nucleation, interfere with crystal growth, or lead to the formation of undesirable crystal forms.[2]
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Solvent System: The choice of solvent is paramount as it dictates the solubility of this compound. A suitable solvent will dissolve the compound at a higher temperature or concentration, allowing for controlled precipitation upon cooling or addition of an anti-solvent.[3]
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Temperature: Temperature significantly impacts the solubility of this compound. A controlled temperature profile, particularly the cooling rate, is a common and effective method to induce and manage crystallization.[4]
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Supersaturation Level: The level of supersaturation affects both nucleation and crystal growth.[5] If it's too high, it can lead to rapid precipitation of amorphous material or small, poorly-formed crystals. If too low, crystallization may not occur at all.
Q2: What is polymorphism and why is it a concern for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, have the same chemical composition but different internal lattice arrangements. This is a critical concern for pharmaceutical compounds like this compound because different polymorphs can exhibit varied physicochemical properties, including:
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Solubility and Dissolution Rate
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Stability and Shelf-life
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Bioavailability
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Mechanical properties (e.g., flowability, compressibility)
Uncontrolled polymorphism can lead to inconsistent product performance and potential regulatory challenges. While specific polymorphic studies on this compound are not widely published, its structural similarity to Praziquantel, a compound known to exhibit polymorphism, suggests a high likelihood that this compound may also form different polymorphs. Therefore, consistent control over crystallization conditions is crucial to ensure the formation of the desired, stable polymorph.
Q3: How do I select a suitable solvent system for this compound crystallization?
Solvent selection is a critical first step. An ideal solvent should exhibit moderate solubility for this compound and a significant change in solubility with temperature (for cooling crystallization) or be miscible with an anti-solvent (for anti-solvent crystallization).
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Step 1: Initial Screening. Screen a range of solvents with varying polarities. Based on available data, this compound shows high solubility in DMSO and slight solubility in solvents like methanol and chloroform.
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Step 2: Determine Solubility. Quantify the solubility at different temperatures to build a solubility curve. This data is essential for designing a cooling crystallization process.
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Step 3: Identify Anti-Solvents. For a chosen "good" solvent (in which this compound is soluble), identify a miscible "anti-solvent" in which it is poorly soluble. The controlled addition of the anti-solvent will induce crystallization.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Illustrative Data)
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Suitability Notes |
| Water | 10.2 | < 0.1 | Poor solvent; potential anti-solvent. |
| Methanol | 5.1 | ~5 | Moderate solubility; suitable for cooling crystallization. |
| Ethanol | 4.3 | ~3 | Lower solubility than methanol; suitable for cooling. |
| Acetone | 5.1 | ~8 | Good solubility; potential for cooling or anti-solvent methods. |
| Dichloromethane | 3.1 | ~2 | Slight solubility. |
| Toluene | 2.4 | < 1 | Poor solvent; potential anti-solvent. |
| DMSO | 7.2 | > 100 | High solubility; good for initial dissolution, requires an effective anti-solvent. |
Table 2: Hypothetical Effect of Cooling Rate on Crystal Size and Yield for this compound
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Yield (%) | Morphology |
| 20 | 50 | 85 | Small, irregular needles |
| 10 | 150 | 90 | Well-defined needles |
| 5 | 300 | 92 | Prismatic blocks |
| 1 | 500+ | 88 | Large, well-formed blocks |
Troubleshooting Guide
Problem: No crystals form, or the yield is very low.
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Possible Cause: The solution is not sufficiently supersaturated.
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Solution:
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Increase Concentration: Slowly evaporate the solvent to increase the concentration of this compound.
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Induce Nucleation: Introduce a seed crystal of this compound or gently scratch the inner surface of the crystallization vessel with a glass rod at the solution-air interface.
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Optimize Temperature: If using cooling crystallization, ensure the final temperature is low enough to significantly reduce solubility.
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Add Anti-Solvent: If using an anti-solvent method, add more anti-solvent dropwise to further decrease solubility.
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Problem: The product "oils out" or forms an amorphous precipitate instead of crystals.
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Possible Cause: The level of supersaturation is too high, causing the compound to crash out of solution before it can form an ordered crystal lattice.
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Solution:
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Reduce Supersaturation Rate: Slow down the cooling rate or the rate of anti-solvent addition.
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Decrease Concentration: Start with a more dilute solution.
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Increase Crystallization Temperature: Redissolve the oil by gently heating and then attempt crystallization at a slightly higher temperature or with a slower cooling profile.
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Change Solvent: The solvent may be too "good." Switch to a solvent in which this compound has slightly lower solubility.
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Problem: The crystal form is inconsistent between batches (suspected polymorphism).
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Possible Cause: Minor variations in experimental conditions (e.g., solvent, temperature, impurities, agitation) are leading to the formation of different polymorphs.
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Solution:
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Strict Process Control: Maintain rigorous control over all parameters: solvent source and purity, precise temperature profiles, consistent agitation, and starting material purity.
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Seeding: The most effective way to ensure the desired polymorph is to use seed crystals of that specific form. This directs the crystallization pathway towards the intended structure.
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Characterization: Use analytical techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to characterize the solid form of each batch and confirm consistency.
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Problem: Crystals are too small, needle-like, or agglomerated.
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Possible Cause: Nucleation rate is much faster than the crystal growth rate, often due to high supersaturation or solvent effects. Needle-like morphology can lead to poor filtration and handling properties.
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Solution:
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Slow Down Crystallization: A slower cooling or anti-solvent addition rate can favor growth over nucleation, leading to larger crystals.
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Solvent Modification: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures to find conditions that favor a more equant (block-like) morphology.
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Use Additives: In some cases, small amounts of specific impurities or "habit modifiers" can be added to selectively inhibit growth on certain crystal faces, altering the overall shape.
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Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Experimental workflow for Anti-Solvent Crystallization.
Detailed Experimental Protocols
Protocol 1: Cooling Crystallization
This method is suitable for systems where this compound solubility is significantly higher in a given solvent at elevated temperatures.
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Dissolution: In an Erlenmeyer flask, dissolve the this compound sample in the minimum amount of a suitable hot solvent (e.g., Methanol). Heat the mixture gently on a hot plate with stirring until all the solid dissolves.
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Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask should remain undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Gently wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces.
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Drying: Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.
Protocol 2: Anti-Solvent Crystallization
This method is effective when a solvent that readily dissolves this compound is miscible with another solvent in which it is insoluble.
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Dissolution: Dissolve the this compound sample in a minimal volume of a "good" solvent (e.g., DMSO or Methanol) at room temperature.
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Anti-Solvent Addition: While stirring the solution, add a miscible "anti-solvent" (e.g., Water or Toluene) dropwise. Continue adding the anti-solvent until the solution becomes faintly and persistently turbid (cloudy), indicating the onset of nucleation.
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Crystallization: Stop the addition and allow the sealed container to stand undisturbed at room temperature. Crystals should form as the system slowly equilibrates. Cooling the mixture in an ice bath can further increase the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the anti-solvent or a solvent mixture rich in the anti-solvent.
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Drying: Dry the crystals under vacuum.
Protocol 3: Vapor Diffusion
This technique is ideal for small quantities of material and often yields high-quality single crystals suitable for X-ray diffraction.
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Preparation: Dissolve this compound in a small volume of a relatively non-volatile solvent (e.g., chloroform) in a small, open vial.
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Setup: Place this small vial inside a larger, sealable jar or beaker that contains a layer of a more volatile anti-solvent (e.g., pentane or diethyl ether). The anti-solvent should be a poor solvent for this compound.
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Diffusion: Seal the larger container. The volatile anti-solvent will slowly diffuse in the vapor phase into the solution containing this compound. This gradual change in solvent composition will slowly decrease the compound's solubility, leading to slow crystal growth over several hours to days.
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Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and gently wash the crystals with the anti-solvent.
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Drying: Allow the remaining solvent to evaporate at room temperature or under a gentle stream of inert gas.
References
Technical Support Center: Purification of L-Praziquanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of L-Praziquanamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is the (S)-enantiomer of praziquanamine. It is a key chiral intermediate in the synthesis of L-Praziquantel, the pharmacologically active enantiomer of the widely used anthelmintic drug, Praziquantel. The other enantiomer, (R)-Praziquantel, is inactive and contributes to the drug's side effects and bitter taste. Therefore, obtaining enantiomerically pure this compound is crucial for the production of a more effective and patient-compliant drug.
Q2: What is the most common method for purifying this compound?
A2: The most common and industrially viable method for purifying this compound is through the classical resolution of a racemic mixture of praziquanamine. This process involves the use of a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
Q3: Which chiral resolving agents are typically used for this compound purification?
A3: Derivatives of tartaric acid are the most commonly used resolving agents. Specifically, (-)-dibenzoyl-L-tartaric acid (L-DBTA) is effective for the resolution of this compound. Interestingly, the choice of the aryl ester of L-tartaric acid can influence which enantiomer preferentially crystallizes. While (-)-dibenzoyl-L-tartaric acid (L-DBTA) facilitates the crystallization of the (R)-praziquanamine salt, (-)-di-p-anisoyl-L-tartaric acid (L-DATA) has been shown to favor the crystallization of the (S)-praziquanamine salt[1].
Q4: How is the enantiomeric purity of this compound determined?
A4: The enantiomeric excess (ee) of this compound is typically determined by chiral High-Performance Liquid Chromatography (HPLC). Several chiral stationary phases, such as Chiralcel OD-H, Chiralpak IA, and AS-H, have been shown to be effective for the baseline separation of praziquanamine enantiomers. A common eluent system is a mixture of heptane, ethanol, and diethylamine[2]. Polarimetry can also be used to determine the optical rotation, which is proportional to the enantiomeric purity[2].
Q5: Are there alternative methods to classical resolution for this compound purification?
A5: Yes, alternative methods exist, although they may be less common for large-scale production. Preparative chiral chromatography, including Supercritical Fluid Chromatography (SFC), can be used for the direct separation of enantiomers. These methods can offer high purity but may be more expensive and less scalable than crystallization-based resolutions.
Troubleshooting Guides
Low Yield of Diastereomeric Salt
| Symptom | Possible Cause | Suggested Solution |
| No crystal formation | The diastereomeric salt is too soluble in the chosen solvent. | - Try a less polar solvent or a mixture of solvents to reduce solubility.- Increase the concentration of the solution by evaporating some of the solvent.- Add an anti-solvent (a solvent in which the salt is poorly soluble) to induce precipitation. |
| Low crystal yield | The desired diastereomeric salt is still significantly soluble in the mother liquor. | - Optimize the cooling process; a slower, more controlled cooling rate can improve crystal growth.- Further, cool the solution in an ice bath or refrigerator to maximize precipitation.- Concentrate the mother liquor and attempt a second crystallization. |
| "Oiling out" instead of crystallization | The salt is separating as a liquid phase due to high supersaturation or the crystallization temperature being above the salt's melting point. | - Use a more dilute solution.- Slow down the cooling rate significantly.- Add the anti-solvent more slowly and at a higher temperature.- Ensure adequate agitation during crystallization. |
Low Enantiomeric Excess (ee)
| Symptom | Possible Cause | Suggested Solution |
| Low ee after initial crystallization | The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent, leading to co-precipitation. | - Screen different solvent systems. The polarity of the solvent is a critical factor.- Slow down the rate of crystallization. Rapid cooling can trap the undesired diastereomer.- Ensure the stoichiometry of the resolving agent is optimal. Sometimes using a sub-stoichiometric amount of the resolving agent can be more effective. |
| ee does not improve with recrystallization | A solid solution may be forming, where the undesired diastereomer is incorporated into the crystal lattice of the desired one. | - Try recrystallizing from a different solvent system.- Consider using a different resolving agent that may have a greater difference in diastereomeric salt solubilities. |
| Inconsistent ee results | Variations in starting material purity or lack of control over crystallization parameters. | - Ensure the racemic praziquanamine is of high purity before resolution.- Tightly control parameters such as temperature, cooling rate, and agitation speed. |
Quantitative Data on this compound Purification
The following table summarizes typical results for the classical resolution of racemic praziquanamine using (-)-dibenzoyl-L-tartaric acid.
| Step | Parameter | Value | Reference |
| Initial Crystallization | Yield of Diastereomeric Salt | 44% | [2] |
| Enantiomeric Excess (ee) of liberated (R)-Praziquanamine | ~80% | [2] | |
| After One Recrystallization | Overall Yield of Diastereomeric Salt | 33% | |
| Enantiomeric Excess (ee) of liberated (R)-Praziquanamine | >97% |
Note: The yields are based on the theoretical maximum of 50% for the resolution of a single enantiomer from a racemic mixture.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic Praziquanamine
This protocol describes the resolution of racemic praziquanamine using (-)-dibenzoyl-L-tartaric acid to obtain the (R)-praziquanamine salt, which after liberation yields (R)-praziquanamine. To obtain this compound ((S)-enantiomer), one could start with (+)-dibenzoyl-D-tartaric acid or use a resolving agent known to precipitate the (S)-enantiomer, such as (-)-di-p-anisoyl-L-tartaric acid.
Materials:
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Racemic Praziquanamine
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(-)-Dibenzoyl-L-tartaric acid
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Isopropanol
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Deionized Water
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Sodium Hydroxide (NaOH) solution
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Dichloromethane (DCM)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Formation of Diastereomeric Salt:
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In a suitable flask, dissolve racemic praziquanamine (1 equivalent) and (-)-dibenzoyl-L-tartaric acid (1 equivalent) in a mixture of isopropanol and water (e.g., 5:1 v/v) by heating with stirring.
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Allow the solution to cool slowly to room temperature.
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Continue cooling in an ice bath for at least 2 hours to promote crystallization.
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-
Isolation of Diastereomeric Salt:
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Collect the precipitated crystals by vacuum filtration.
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Wash the crystals with a small amount of cold isopropanol.
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Dry the crystals under vacuum.
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-
Recrystallization (Optional, for higher ee):
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Dissolve the obtained diastereomeric salt in a minimal amount of a hot mixture of isopropanol and water.
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Allow the solution to cool slowly to induce recrystallization.
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Isolate the purified crystals by vacuum filtration, wash with cold isopropanol, and dry.
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-
Liberation of the Free Amine:
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Suspend the diastereomeric salt in water.
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Add an aqueous solution of NaOH (e.g., 1M) until the pH is basic (pH > 12) and all solids have dissolved.
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Extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched praziquanamine.
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Protocol 2: Chiral HPLC Analysis of Praziquanamine Enantiomers
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Chiral Column: Chiralcel OD-H, Chiralpak IA, or AS-H.
Mobile Phase:
-
A typical mobile phase is a mixture of Heptane:Ethanol:Diethylamine (e.g., 60:40:0.2 v/v/v).
Procedure:
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Prepare a standard solution of racemic praziquanamine and a sample solution of the purified this compound in the mobile phase.
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Set the flow rate (e.g., 0.5-1.0 mL/min) and the UV detection wavelength (e.g., 210 nm).
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Inject the racemic standard to determine the retention times of the two enantiomers.
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Inject the purified sample to determine the peak areas of the two enantiomers.
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Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Process Diagrams
Caption: Experimental workflow for the purification of this compound by classical resolution.
Caption: Logical workflow for troubleshooting low enantiomeric excess in this compound purification.
References
Optimization of reaction conditions for L-Praziquanamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-Praziquanamine, a key intermediate for the antiparasitic drug Praziquantel.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: My overall yield is low. What are the potential causes and solutions?
Answer:
Low overall yield in this compound synthesis can stem from several stages of the process. A systematic approach to identify the bottleneck is crucial.
Possible Causes & Solutions:
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Inefficient N-acylation: The initial reaction of phenylethylamine with chloroacetyl chloride can be inefficient.
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Solution: Ensure the reaction is performed at a low temperature (0-10°C) to minimize side reactions. The choice of base is also critical; weaker bases like sodium bicarbonate are often used to prevent hydrolysis of the acid chloride.
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-
Incomplete Cyclization: The Pictet-Spengler cyclization is a key step and can be sensitive to reaction conditions.
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Solution: The concentration of the acid catalyst (commonly sulfuric acid) is critical. Insufficient acid can lead to an incomplete reaction, while excessive acid can cause degradation of the product. The reaction temperature should be carefully controlled, typically between 10-30°C.[1]
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Suboptimal Resolution of Enantiomers: If you are synthesizing a specific enantiomer (this compound), the resolution step can be a major source of yield loss.
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Solution: The choice of resolving agent, such as L-(-)-dibenzoyltartaric acid, and the crystallization solvent are key.[2] Slow crystallization at a controlled temperature is often necessary to obtain high enantiomeric excess and good yield. Multiple recrystallization steps may be needed, which will impact the overall yield.
-
-
Mechanical Losses: Significant product loss can occur during work-up and purification steps.
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Solution: Ensure efficient extraction of the product from the aqueous phase after quenching the reaction. Multiple extractions with a suitable organic solvent like dichloromethane are recommended. Minimize transfers between flasks and ensure complete recovery from filtration media.
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Question: I am observing a significant amount of impurities in my final product. How can I identify and minimize them?
Answer:
Impurity profiling is essential for a clean synthesis. The nature of the impurities often points to specific issues in the reaction steps.
Common Impurities & Mitigation Strategies:
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Unreacted Starting Materials: The presence of phenylethylamine or 2-chloro-N-phenethylacetamide indicates incomplete reactions.
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Mitigation: Increase the reaction time or temperature moderately for the N-acylation or subsequent steps. Ensure proper stoichiometry of reagents.
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-
Byproducts from Side Reactions: Over-alkylation or polymerization can occur, especially if temperatures are not well-controlled.
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Mitigation: Maintain recommended reaction temperatures. Slow, dropwise addition of reagents can also minimize localized high concentrations that lead to side reactions.
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-
Impurities from Reagent Degradation: The use of old or improperly stored reagents can introduce impurities. For example, aminoacetaldehyde dimethylacetal can hydrolyze over time.
-
Mitigation: Use fresh, high-purity reagents. Store sensitive reagents under appropriate conditions (e.g., refrigeration, inert atmosphere).
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Frequently Asked Questions (FAQs)
Q1: What is the role of aminoacetaldehyde dimethylacetal and are there alternatives?
A1: Aminoacetaldehyde dimethylacetal serves as a key building block in the formation of the pyrazinoisoquinoline ring system. However, it is a relatively expensive reagent.[1] Some synthetic routes explore the use of more cost-effective starting materials like glyoxal bis(dimethyl acetal) in a multi-step process to generate the required intermediate in situ.[3]
Q2: How can I confirm the stereochemistry of my this compound product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method to determine the enantiomeric excess (ee) of your product. You will need a chiral column capable of separating the R and S enantiomers. Comparison of the retention time with a known standard of this compound is necessary for confirmation.
Q3: What are the optimal conditions for the Pictet-Spengler cyclization step?
A3: The Pictet-Spengler cyclization to form the tetrahydroisoquinoline core of this compound is typically carried out in the presence of a strong acid.
| Parameter | Recommended Condition | Notes |
| Acid Catalyst | Concentrated Sulfuric Acid | Other strong acids can be used, but H₂SO₄ is common. |
| Temperature | 10-30°C | Exothermic reaction; cooling is required during acid addition.[1] |
| Solvent | Dichloromethane or neat | The reaction can be run in a chlorinated solvent or without an additional solvent. |
| Reaction Time | 4-6 hours | Monitor by TLC or LC-MS for completion. |
Q4: Can I use a one-pot synthesis for this compound?
A4: While a complete one-pot synthesis of this compound from simple starting materials is challenging, multi-component reactions like the Ugi four-component reaction followed by a Pictet-Spengler cyclization can significantly shorten the synthetic sequence. These methods offer an efficient way to generate diversity in Praziquantel derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-phenethylacetamide
-
Dissolve phenylethylamine in a suitable solvent such as dichloromethane in a reaction vessel.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled solution while stirring vigorously.
-
Maintain the temperature below 10°C during the addition.
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After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Pictet-Spengler Cyclization to form Praziquanamine
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To the crude 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, add concentrated sulfuric acid dropwise at 10-15°C.
-
After the addition, allow the reaction mixture to warm to 25-30°C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into ice-cold water.
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Basify the aqueous solution with a 20-25% sodium hydroxide solution to a pH of 8-9, keeping the temperature low.
-
Extract the product with dichloromethane (3x).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to yield crude praziquanamine.
Visualizations
References
Resolving inconsistencies in experimental results with L-Praziquanamine
Technical Support Center: L-Praziquanamine
Welcome to the technical support center for this compound (L-PZQ). This resource is designed to assist researchers, scientists, and drug development professionals in resolving common inconsistencies encountered during experimentation with this novel selective Alpha-Kinase 1 (AK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Alpha-Kinase 1 (AK1) signaling pathway. By binding to the ATP-binding pocket of AK1, it prevents the phosphorylation of downstream substrates, primarily the transcription factor STAT3. This inhibition is intended to block the transcriptional activation of genes involved in cell proliferation and survival, making it a compound of interest for oncology research.
Q2: We are observing significant variability in our IC50 values for L-PZQ in cell viability assays. What are the potential causes?
A2: Variability in IC50 values is a common issue that can stem from several factors. The most frequent causes include:
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Compound Solubility: L-PZQ has low aqueous solubility. Inconsistent stock solution preparation or precipitation in media can lead to variations in the effective concentration.
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Cell Density: The initial seeding density of your cells can significantly impact the calculated IC50. Higher densities may require higher compound concentrations to achieve the same effect.
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Assay Incubation Time: The duration of compound exposure can alter the apparent potency. Ensure you are using a consistent and appropriate time point for your specific cell line.
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Reagent Quality: Degradation of L-PZQ or variability in assay reagents (e.g., MTT, resazurin) can lead to inconsistent results.
Q3: Can this compound exhibit off-target effects?
A3: While L-PZQ is designed for selectivity towards AK1, off-target effects have been noted, particularly at concentrations significantly above the IC50 value. At high concentrations (>10 µM), L-PZQ may interact with other kinases that share structural homology in the ATP-binding domain. We recommend performing a kinase panel screen if off-target effects are suspected.
Q4: What is the stability of L-PZQ in solution?
A4: this compound is stable as a powder when stored correctly. In DMSO stock solutions (≤10 mM), it is stable for up to 3 months when stored at -20°C. However, it is less stable in aqueous media, and we recommend preparing fresh dilutions from the DMSO stock for each experiment to ensure consistent results. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
This guide addresses significant batch-to-batch variability in the half-maximal inhibitory concentration (IC50) of L-PZQ.
Hypothetical Data Example:
| Experiment Batch | Cell Line | Seeding Density (cells/well) | Incubation Time (hr) | Observed IC50 (µM) |
| Batch A | MCF-7 | 5,000 | 48 | 1.2 |
| Batch B | MCF-7 | 10,000 | 48 | 5.8 |
| Batch C | MCF-7 | 5,000 | 72 | 0.7 |
| Batch D | MCF-7 | 5,000 | 48 | 1.3 |
Troubleshooting Workflow:
Detailed Methodologies:
-
Protocol for L-PZQ Solubilization:
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Warm the vial to room temperature before opening.
-
Gently vortex for 1-2 minutes to ensure the compound is fully dissolved.
-
Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
For cell-based assays, perform a serial dilution in your cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Standardized Cell Viability Assay (MTT):
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Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of L-PZQ in complete culture medium.
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Remove the old medium from the wells and add 100 µL of the medium containing the different L-PZQ concentrations (and a vehicle control).
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Incubate the plate for exactly 48 hours at 37°C and 5% CO2.
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Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
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Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a plate reader.
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Issue 2: Lack of Downstream Target Inhibition
This guide addresses scenarios where L-PZQ treatment does not result in the expected decrease in the phosphorylation of its downstream target, STAT3.
Proposed Signaling Pathway:
Troubleshooting Steps:
-
Confirm Compound Activity: Test the specific lot of L-PZQ in a sensitive, well-characterized cell line known to respond to AK1 inhibition. This will rule out issues with the compound itself.
-
Verify AK1 Expression: Confirm that your experimental cell line expresses sufficient levels of the target protein, Alpha-Kinase 1. This can be done via Western Blot or qPCR.
-
Optimize Treatment Time and Concentration: The kinetics of STAT3 phosphorylation may be rapid. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point for observing maximal inhibition of p-STAT3.
-
Check Antibody Quality: Ensure the antibodies used for Western blotting, especially the anti-p-STAT3 antibody, are validated and working correctly. Include appropriate positive and negative controls.
Experimental Protocol: Western Blot for p-STAT3 Inhibition
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Plate cells and allow them to adhere overnight.
-
Treat cells with L-PZQ (e.g., at its IC50 and 10x IC50 concentration) and a vehicle control for the optimized time period (e.g., 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal loading and to assess the specific reduction in phosphorylation.
Validation & Comparative
Comparative Efficacy of R-Praziquantel (Levo-Praziquantel) versus Racemic Praziquantel
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the efficacy of R-Praziquantel (the levorotatory enantiomer of Praziquantel) and the commercially available racemic mixture of Praziquantel for the treatment of schistosomiasis. The information presented is supported by experimental data from in vitro and in vivo studies.
Note on Terminology: The user's query referred to "L-Praziquanamine." Based on extensive literature review, this appears to be a less common term or potential misnomer. The pharmacologically active component of racemic Praziquantel is the R-(-)-enantiomer, which is also referred to as Levo-Praziquantel. This guide will therefore focus on the scientifically accurate and widely recognized comparison between R-Praziquantel and racemic Praziquantel.
Data Presentation
The following tables summarize the quantitative data on the comparative efficacy of R-Praziquantel and racemic Praziquantel against different Schistosoma species.
In Vitro Efficacy Against Schistosoma mansoni
| Compound | Incubation Time (hours) | IC50 (µg/mL) |
| R-Praziquantel | 4 | 0.04 |
| 72 | 0.02 | |
| Racemic Praziquantel | 72 | 0.04 |
| S-Praziquantel | 72 | >100 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[1]
In Vivo Efficacy Against Schistosoma mansoni in Mice
| Compound | Dose (mg/kg) | Worm Burden Reduction (%) |
| R-Praziquantel | 100 | 52 |
| 200 | >98 | |
| 400 | >98 | |
| Racemic Praziquantel | 100 | No significant effect |
| 400 | 94.1 | |
| S-Praziquantel | 800 | 19.6 |
Worm Burden Reduction (WBR) is a measure of the reduction in the number of adult worms in a treated host compared to an untreated control.[1]
In Vitro Efficacy Against Schistosoma haematobium
| Compound | Incubation Time (hours) | IC50 (µg/mL) |
| R-Praziquantel | 4 | 0.007 |
| 72 | 0.01 | |
| Racemic Praziquantel | 4 and 72 | 0.03 |
| S-Praziquantel | 4 | 3.51 |
| 72 | 3.40 |
In Vivo Efficacy Against Schistosoma haematobium in Hamsters
| Compound | Dose (mg/kg) | Worm Burden Reduction (%) |
| R-Praziquantel | 31.0 | 73.3 |
| 62.5 | 75.6 | |
| 125.0 | 98.5 | |
| Racemic Praziquantel | 250.0 | 99.3 |
| S-Praziquantel | 125.0 | 46.7 |
| 250.0 | 83.0 | |
| 500.0 | 94.1 |
[2]
Experimental Protocols
In Vitro Efficacy Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against adult Schistosoma worms.
Methodology:
-
Parasite Collection: Adult Schistosoma mansoni or S. haematobium worms are recovered from experimentally infected mice or hamsters.
-
Culture: Worms are washed and placed in 24-well plates containing RPMI-1640 medium supplemented with antibiotics and fetal bovine serum.
-
Drug Application: The test compounds (R-Praziquantel, S-Praziquantel, and racemic Praziquantel) are dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. Control wells receive DMSO only.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a specified period (e.g., 4, 24, 48, 72 hours).
-
Efficacy Assessment: The viability and motor activity of the worms are scored microscopically at different time points. The IC50 is calculated based on the concentration-response curve.
In Vivo Efficacy Assay
Objective: To evaluate the worm burden reduction (WBR) of the test compounds in an animal model of schistosomiasis.
Methodology:
-
Animal Model: Female Swiss Webster mice or golden Syrian hamsters are used as the host animal.
-
Infection: Animals are percutaneously infected with a defined number of Schistosoma cercariae.
-
Treatment: At a specific time post-infection (e.g., 4-6 weeks), the animals are treated with the test compounds via oral gavage. The compounds are typically suspended in a vehicle like 7% Tween 80 in distilled water.
-
Worm Recovery: At a predetermined time after treatment, the animals are euthanized, and the adult worms are recovered from the mesenteric and hepatic veins by perfusion.
-
Efficacy Calculation: The number of worms in the treated groups is compared to the number of worms in an untreated control group to calculate the percentage of worm burden reduction.
Mandatory Visualization
Signaling Pathway of Praziquantel Action
Caption: Proposed mechanism of action of R-Praziquantel in Schistosomes.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo efficacy testing of antischistosomal drugs.
References
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inactivity of L-Praziquanamine: A Comparative Analysis of its Proposed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proposed mechanism of action for L-Praziquanamine, contrasting its performance with its active enantiomer and other therapeutic alternatives for schistosomiasis. Experimental data and detailed protocols are presented to support the validation of its proposed role, or lack thereof, in anthelmintic efficacy.
Introduction
Praziquantel (PZQ) has been the cornerstone of schistosomiasis treatment for decades, administered as a racemic mixture of its two enantiomers: (R)-Praziquantel and (S)-Praziquantel. Extensive research has demonstrated that the anthelmintic activity resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer is considered largely inactive.[1][2] this compound is the (S)-enantiomer of praziquanamine, a derivative of praziquantel.[3] Based on the established stereospecificity of praziquantel, the proposed mechanism of action for this compound is a lack of significant biological activity against schistosomes. This guide will explore the experimental validation of this hypothesis.
Proposed Mechanism of Action of Praziquantel Enantiomers
The active (R)-enantiomer of praziquantel is proposed to exert its anthelmintic effect by disrupting calcium homeostasis in the parasite. This is believed to occur through the specific interaction with a transient receptor potential (TRP) ion channel, specifically the Sm.TRPMPZQ channel in Schistosoma mansoni. This interaction leads to a rapid influx of Ca2+ ions, causing muscular contraction, paralysis, and tegumental damage, ultimately leading to the death of the worm.
Conversely, the (S)-enantiomer, and by extension this compound, is hypothesized to have a significantly lower affinity for this target, resulting in a negligible effect on the parasite's calcium channels and overall viability.
Comparative Efficacy Data
The following table summarizes the comparative in vitro and in vivo efficacy of Praziquantel enantiomers, which provides a strong basis for the proposed inactivity of this compound.
| Compound | In Vitro Activity (IC50 against S. mansoni) | In Vivo Activity (Worm Burden Reduction) | Reference |
| (R)-Praziquantel | High | High | |
| (S)-Praziquantel | Low to negligible | Low to negligible | |
| Racemic Praziquantel | Moderate | High |
Alternative Therapeutic Agents
While Praziquantel remains the primary treatment for schistosomiasis, concerns about potential resistance have driven the search for alternatives. A notable alternative is:
-
Oxamniquine: This compound is effective against Schistosoma mansoni and acts by a different mechanism than praziquantel, involving the inhibition of nucleic acid synthesis.
A comparison of key features is presented below:
| Feature | This compound (Proposed) | (R)-Praziquantel | Oxamniquine |
| Target | Low affinity for Sm.TRPMPZQ | Sm.TRPMPZQ | DNA synthesis pathway |
| Effect | Minimal to no anthelmintic activity | Muscle paralysis, tegumental damage | Inhibition of parasite growth and reproduction |
| Spectrum | Likely narrow or inactive | Broad-spectrum against Schistosoma species | Active against S. mansoni |
Experimental Protocols for Validation
To validate the proposed inactivity of this compound, a series of experiments directly comparing its effects to its (R)-enantiomer and a known active control like racemic Praziquantel are necessary.
In Vitro Efficacy Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against adult Schistosoma mansoni worms.
Methodology:
-
Adult S. mansoni worms are collected from infected mice.
-
Worms are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
This compound, (R)-Praziquantel, and racemic Praziquantel are dissolved in DMSO to create stock solutions.
-
A series of dilutions for each compound are prepared and added to the worm cultures.
-
Worms are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Worm viability is assessed microscopically based on motility and morphological changes.
-
The IC50 value for each compound is calculated using a dose-response curve.
Tegumental Damage Assay
Objective: To visually assess the extent of damage to the parasite's outer layer (tegument) following exposure to this compound.
Methodology:
-
Adult S. mansoni worms are incubated with sub-lethal concentrations of this compound, (R)-Praziquantel, and a control (DMSO) for a defined period (e.g., 24 hours).
-
Worms are then fixed in a suitable fixative (e.g., 2.5% glutaraldehyde).
-
Samples are dehydrated through a graded ethanol series.
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The worms are critical-point dried, mounted on stubs, and sputter-coated with gold.
-
The tegument surface is examined using a scanning electron microscope (SEM) for signs of damage, such as blebbing, erosion, and spine loss.
Calcium Imaging Assay
Objective: To measure changes in intracellular calcium concentration in cells expressing the Sm.TRPMPZQ channel upon application of this compound.
Methodology:
-
Human embryonic kidney (HEK293) cells are transiently transfected with a plasmid expressing the Sm.TRPMPZQ channel.
-
Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline fluorescence is recorded using a fluorescence microscope or a plate reader.
-
This compound, (R)-Praziquantel (as a positive control), and a vehicle control are added to the cells.
-
Changes in fluorescence intensity, indicating alterations in intracellular calcium levels, are monitored over time.
Visualizing the Proposed Mechanisms and Workflows
Caption: Proposed differential signaling pathways of (R)-Praziquantel and this compound.
Caption: Workflow for the experimental validation of this compound's proposed mechanism.
Conclusion
The available evidence strongly suggests that this compound, as the (S)-enantiomer of a praziquantel derivative, is unlikely to possess significant anthelmintic activity. Its proposed mechanism of action is therefore one of inactivity, stemming from a low affinity for the parasitic TRP ion channels that are the primary target of the active (R)-enantiomer. The experimental protocols outlined in this guide provide a robust framework for validating this hypothesis. A thorough comparative analysis with the active enantiomer and alternative drugs is crucial for a comprehensive understanding of its pharmacological profile and for guiding future drug development efforts in the field of schistosomiasis treatment.
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levo-praziquantel versus praziquantel in experimental and clinical treatment of schistosomiasis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Praziquantel Enantiomers: (R)-PZQ vs. (S)-PZQ
An objective guide for researchers and drug development professionals on the distinct pharmacological, pharmacokinetic, and safety profiles of the enantiomers of Praziquantel.
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide.[1][2] Administered as a racemic mixture, PZQ consists of two enantiomers: (R)-Praziquantel and (S)-Praziquantel.[1][3] Extensive research has demonstrated that the therapeutic effects and metabolic fate of these two stereoisomers are significantly different. This guide provides a detailed comparative analysis of (R)-PZQ and (S)-PZQ, supported by experimental data, to inform future research and development in anthelmintic therapy.
Pharmacological Activity: A Tale of Two Isomers
The primary anthelmintic activity of racemic Praziquantel is overwhelmingly attributed to the (R)-enantiomer.[1] In vitro and in vivo studies consistently show that (R)-PZQ is significantly more potent against Schistosoma species than its (S)-counterpart.
In Vitro Efficacy
Studies on adult Schistosoma mansoni and Schistosoma haematobium worms reveal a vast difference in the concentrations of each enantiomer required to achieve a 50% inhibitory effect (IC50). (R)-PZQ is effective at nanomolar to very low micromolar concentrations, whereas (S)-PZQ is hundreds of times less active.
In Vivo Efficacy
Animal models confirm the in vitro findings. In mice infected with S. mansoni, a single oral dose of (R)-PZQ resulted in a 100% reduction in worm burden, while the same dose of (S)-PZQ only achieved a 19% reduction. Similarly, in hamsters infected with S. haematobium, (R)-PZQ was found to be the more potent drug, with a calculated ED50 (the dose required to achieve 50% of the maximum effect) approximately five times lower than that of (S)-PZQ.
Table 1: Comparative In Vitro and In Vivo Efficacy of Praziquantel Enantiomers
| Parameter | Species | (R)-Praziquantel | (S)-Praziquantel | Racemic PZQ | Reference |
| IC50 (µg/mL) | S. mansoni (adult) | 0.02 | 5.85 | 0.05 | |
| IC50 (µg/mL) | S. haematobium (adult, 4h) | 0.007 | 3.51 | 0.03 | |
| Worm Burden Reduction (%) | S. mansoni (mice, 400 mg/kg) | 100% | 19% | N/A | |
| ED50 (mg/kg) | S. haematobium (hamsters) | 24.7 | 127.6 | N/A |
Experimental Protocol: In Vivo Worm Burden Reduction Assay
This protocol outlines a typical procedure for assessing the in vivo efficacy of PZQ enantiomers in a hamster model of schistosomiasis, as described in related studies.
-
Animal Model: Golden Syrian hamsters are infected with S. haematobium cercariae. The infection is allowed to establish for a chronic period (e.g., 10-12 weeks).
-
Drug Preparation: (R)-PZQ and (S)-PZQ are suspended in a vehicle solution, commonly a mixture of Tween 80 and ethanol, for oral administration.
-
Treatment: Infected hamsters are divided into treatment groups and a control group. Each treatment group receives a single oral dose of the respective enantiomer at varying concentrations (e.g., 31.0, 62.5, 125.0 mg/kg). The control group receives only the vehicle.
-
Worm Recovery: Several weeks post-treatment (e.g., 3-4 weeks), the animals are euthanized. Adult worms are recovered from the mesenteric veins and liver by perfusion.
-
Data Analysis: The total number of worms in each treated animal is counted and compared to the mean number of worms in the control group. The percentage of worm burden reduction (WBR) is calculated for each dose. The ED50 is then calculated from the dose-response curve.
Figure 1. Experimental workflow for in vivo efficacy testing.
Pharmacokinetics and Metabolism: A Stereoselective Journey
Significant differences are observed in the pharmacokinetic profiles of (R)-PZQ and (S)-PZQ. Following oral administration of the racemate, systemic levels of (S)-PZQ are consistently higher than those of (R)-PZQ. This is primarily due to enantioselective metabolism in the liver.
Metabolism of (R)-PZQ is mainly catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2C19, while (S)-PZQ is primarily metabolized by CYP2C19 and CYP3A4. The heavy involvement of CYP3A4 in the metabolism of (S)-PZQ contributes to its different pharmacokinetic profile. In human patients infected with Opisthorchis viverrini, the area under the curve (AUC), a measure of total drug exposure, was more than eight times higher for (S)-PZQ compared to (R)-PZQ.
Table 2: Pharmacokinetic Parameters of PZQ Enantiomers in Human Plasma (Data from a study in O. viverrini-infected patients)
| Parameter | (R)-Praziquantel | (S)-Praziquantel | Reference |
| AUC₀₋₂₄h (µg/mL*h) | 1.1 | 9.0 | |
| Cmax (µg/mL) | 0.2 | 0.9 | |
| t₁/₂ (h) | 1.1 | 3.3 | |
| Tmax (h) | 7.0 | 7.0 |
Safety and Cytotoxicity: The Distomer's Downside
While Praziquantel is generally well-tolerated, the (S)-enantiomer is associated with a greater share of the drug's side effects. The characteristic bitter taste of PZQ tablets is largely attributed to (S)-PZQ. More importantly, in vitro studies suggest that (S)-PZQ exhibits higher cytotoxicity than (R)-PZQ across various cell lines.
For instance, in a study using human neuroblastoma cells (SH-SY5Y), (S)-PZQ showed significantly more cytotoxicity at a concentration of 80 µM compared to (R)-PZQ and the racemic mixture. This suggests that the (S)-enantiomer may be the primary contributor to central nervous system side effects sometimes observed with high doses of Praziquantel. These findings support the development of an enantiomerically pure (R)-PZQ formulation, which could offer an improved safety profile and better patient compliance.
Table 3: Comparative Cytotoxicity of Praziquantel Enantiomers
| Cell Line | Assay | (R)-Praziquantel | (S)-Praziquantel | Finding | Reference |
| SH-SY5Y (Human Neuroblastoma) | MTT | Lower cytotoxicity | Higher cytotoxicity at 80 µM | (S)-PZQ is the more cytotoxic enantiomer. | |
| Raw264.7 (Murine Macrophage) | MTT | Promoted proliferation at <80 µM | N/A | (R)-PZQ may have immunomodulatory effects. |
Mechanism of Action: Targeting Parasite Ion Channels
The anthelmintic effect of Praziquantel is triggered by a rapid disruption of calcium ion homeostasis in the parasite. This leads to uncontrolled muscle contraction, paralysis, and damage to the worm's outer layer (tegument). Recent research has identified a specific transient receptor potential (TRP) channel in schistosomes, named Sm.TRPMPZQ, as a key molecular target.
(R)-PZQ is a potent activator of this channel, causing a sustained influx of Ca²⁺ into the parasite's cells. The (S)-enantiomer is significantly less effective at activating this channel, which explains its lower anthelmintic potency.
Figure 2. Proposed mechanism of action for Praziquantel enantiomers.
Conclusion and Future Directions
The evidence overwhelmingly indicates that (R)-Praziquantel is the active enantiomer (eutomer) responsible for the therapeutic efficacy of racemic Praziquantel, while (S)-Praziquantel is a less active distomer that contributes to a higher pharmacokinetic exposure and potentially greater side effects.
Figure 3. Logical relationship of Praziquantel enantiomers and their properties.
The development of an enantiomerically pure (R)-Praziquantel formulation presents a logical next step in optimizing schistosomiasis therapy. Such a "chiral switch" could lead to a drug with an improved therapeutic index, potentially allowing for lower effective doses, reduced side effects, and better patient compliance. Further clinical trials are warranted to confirm these benefits in human populations.
References
Comparative Analysis of L-Praziquanamine (S-Praziquantel) and R-Praziquantel Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of L-Praziquanamine, also known as S-Praziquantel (S-PZQ), and its enantiomer, R-Praziquantel (R-PZQ). Praziquantel (PZQ) is the primary drug used to treat schistosomiasis and is administered as a racemic mixture of both R and S enantiomers.[1][2][3][4] This comparison focuses on their differential effects on Schistosoma parasites, providing key experimental data and methodologies for researchers in the field.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro and in vivo activities of R-PZQ and S-PZQ against different species of Schistosoma. The data consistently demonstrates that R-PZQ is the more active enantiomer.
Table 1: In Vitro Activity against Schistosoma mansoni
| Compound | Target Stage | IC50 (µg/mL) |
| R-Praziquantel | Adult worms | 0.02[1] |
| S-Praziquantel (this compound) | Adult worms | 5.85 |
| R-Praziquantel | Newly Transformed Schistosomula (NTS) | 0.03 |
| S-Praziquantel (this compound) | Newly Transformed Schistosomula (NTS) | 40.0 |
Table 2: In Vitro Activity against Schistosoma haematobium
| Compound | Target Stage | IC50 (µg/mL) - 4h | IC50 (µg/mL) - 72h |
| R-Praziquantel | Adult worms | 0.007 | 0.01 |
| S-Praziquantel (this compound) | Adult worms | 3.51 | 3.40 |
| Racemic Praziquantel | Adult worms | 0.03 | 0.03 |
Table 3: In Vivo Activity in Murine Models
| Compound | Species | Dose (mg/kg) | Worm Burden Reduction (%) |
| R-Praziquantel | S. mansoni | 400 | 100 |
| S-Praziquantel (this compound) | S. mansoni | 400 | 19 |
| Racemic Praziquantel | S. mansoni | 400 | 94.1 |
| R-Praziquantel | S. haematobium | 125 | 98.5 |
| S-Praziquantel (this compound) | S. haematobium | 250 | 83.0 |
| S-Praziquantel (this compound) | S. haematobium | 500 | 94.1 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Activity Assay against Adult Schistosoma
This protocol is used to determine the 50% inhibitory concentration (IC50) of compounds against adult worms.
-
Worm Recovery: Adult Schistosoma mansoni or S. haematobium are recovered from infected mice.
-
Incubation: Worms are washed and placed in 96-well plates containing culture medium.
-
Compound Addition: The test compounds (R-PZQ, S-PZQ, etc.) are added at various concentrations.
-
Observation: Worm motility and viability are observed at different time points (e.g., 4, 24, 48, 72 hours).
-
Data Analysis: The IC50 values are calculated based on the concentration of the compound that inhibits 50% of the worm motility or causes 50% mortality.
In Vivo Efficacy Study in a Murine Model
This protocol assesses the in vivo efficacy of the compounds by measuring the reduction in worm burden in infected mice.
-
Infection: Mice are infected with Schistosoma cercariae.
-
Treatment: At a specified time post-infection (e.g., 7-8 weeks), the mice are treated orally with a single dose of the test compound.
-
Worm Recovery: Several weeks after treatment, the mice are euthanized, and the remaining adult worms are recovered from the mesenteric veins and liver by perfusion.
-
Worm Counting: The number of worms in the treated groups is compared to the number of worms in an untreated control group.
-
Data Analysis: The percentage of worm burden reduction is calculated for each treatment group.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of praziquantel.
Caption: Experimental workflows for in vitro and in vivo activity assessment.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
In Vivo Validation of L-Praziquanamine's Therapeutic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of L-Praziquanamine's therapeutic targets, comparing its performance against the standard racemic Praziquantel (PZQ). This compound, the levorotated enantiomer (R-PZQ) of praziquantel, has been identified as the primary active component responsible for the drug's anthelmintic properties.[1][2] This document summarizes key experimental data, details methodologies for in vivo validation, and visualizes the proposed mechanism of action and experimental workflows.
Comparative Performance: this compound vs. Racemic Praziquantel
In vivo studies, from murine models to human clinical trials, have demonstrated that this compound is not only the active enantiomer but also offers a superior therapeutic profile compared to the racemic mixture. It achieves comparable or higher efficacy at a reduced dosage, consequently leading to fewer adverse effects.[3][4]
In Vivo Efficacy in Murine Models
Animal studies have been crucial in delineating the differential activity of the praziquantel enantiomers. The data consistently show that the schistosomicidal activity resides in the this compound (R-PZQ) enantiomer, while the S-PZQ enantiomer is largely inactive.[5]
| Parameter | This compound (R-PZQ) | Racemic Praziquantel (PZQ) | S-PZQ Enantiomer | Reference |
| Dosage | 200 mg/kg | 400 mg/kg | 800 mg/kg | |
| Worm Burden Reduction | >98% | 94.1% | 19.6% | |
| ED₅₀ (S. haematobium) | 24.7 mg/kg | Not reported | 127.6 mg/kg |
Clinical Efficacy in Human Trials
Randomized, double-blind clinical trials in patients with Schistosoma japonicum infections have confirmed the findings from preclinical models. These studies highlight that a lower dose of this compound is as effective as a standard dose of racemic praziquantel, with the added benefit of a better safety profile.
| Parameter | This compound | Racemic Praziquantel | Reference |
| Dosage (Single Dose) | 20 mg/kg | 40 mg/kg | |
| Stool Ova Negative Rate (6 mo.) | 96.3% | 94.0% | |
| Adverse Effects | Significantly fewer side effects reported than racemic PZQ. | More frequent and pronounced side effects. |
Therapeutic Target and Mechanism of Action
The primary therapeutic target of this compound is a specific transient receptor potential (TRP) channel in the parasite, designated as Sm.TRPMPZQ. Activation of this channel by this compound leads to a rapid and sustained influx of Ca²⁺ into the schistosome's cells. This disruption of calcium homeostasis results in spastic muscle paralysis and damage to the worm's outer layer (tegument), ultimately leading to its death and clearance. The S-enantiomer exhibits significantly lower activity at this channel, explaining its lack of therapeutic effect.
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment to validate the efficacy of antischistosomal compounds in a murine model.
In Vivo Efficacy Assessment in a Schistosoma mansoni Murine Model
1. Animal Model and Infection:
-
Animals: Female Swiss albino mice, 4-6 weeks old.
-
Infection: Mice are infected subcutaneously with approximately 100-150 S. mansoni cercariae.
-
Acclimatization: Animals are acclimatized for at least one week before infection.
-
Post-infection Period: The infection is allowed to mature for 6-7 weeks, allowing the worms to reach adulthood and begin egg production.
2. Drug Preparation and Administration:
-
Vehicle: The drug (this compound or racemic Praziquantel) is typically suspended in a vehicle such as 7% Tween 80 in distilled water.
-
Dosage: Doses are calculated based on the mean body weight of each group. For comparative studies, doses such as 200 mg/kg for this compound and 400 mg/kg for racemic Praziquantel are used.
-
Administration: The drug is administered via oral gavage as a single dose.
3. Efficacy Evaluation:
-
Endpoint: The primary endpoint is the reduction in worm burden.
-
Perfusion: Two to three weeks post-treatment, mice are euthanized. The worms are recovered from the hepatic portal system and mesenteric veins by perfusion.
-
Worm Counting: The recovered worms are counted and sexed under a dissecting microscope.
-
Calculation: The worm burden reduction is calculated by comparing the mean number of worms in the treated groups to the mean number in an untreated control group.
4. Statistical Analysis:
-
Data are typically expressed as the mean ± standard deviation.
-
Statistical significance between groups is determined using appropriate tests, such as the Student's t-test or ANOVA, with a p-value of <0.05 considered significant.
Alternative Therapeutic Strategies
While this compound represents a significant refinement of the current standard of care, research into new therapeutic agents is ongoing to address the limitations of praziquantel, such as its reduced efficacy against juvenile worms. Potential alternatives being explored include:
-
Oxamniquine Derivatives: These compounds have shown efficacy against all three major human schistosome species and, in some cases, against praziquantel-resistant strains.
-
Artemisinins: These compounds, primarily used for malaria, have also demonstrated antischistosomal properties.
-
Thioredoxin Glutathione Reductase (TGR) Inhibitors: TGR is a crucial enzyme for the parasite's antioxidant defense, making it a promising drug target.
This guide illustrates the robust in vivo evidence supporting this compound as a superior therapeutic agent compared to racemic praziquantel for the treatment of schistosomiasis. The improved efficacy and safety profile of the levorotated enantiomer underscore the importance of stereochemistry in drug development and provide a clear path toward optimizing schistosomiasis therapy.
References
- 1. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levo-praziquantel versus praziquantel in experimental and clinical treatment of schistosomiasis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the therapeutic efficacy and side effects of a single dose of levo-praziquantel with mixed isomer praziquantel in 278 cases of schistosomiasis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajtmh.org [ajtmh.org]
- 5. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Praziquanamine and First-Line Anthelmintic Drugs
A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of L-Praziquanamine in contrast to current standard-of-care anthelmintics.
This guide provides a comprehensive comparison of this compound, a derivative of the widely used anthelmintic praziquantel, with current first-line drugs for the treatment of helminth infections, primarily focusing on schistosomiasis. Due to the limited publicly available data on the anthelmintic activity of this compound, this comparison extensively leverages data on L-praziquantel (arpraziquantel), the levorotatory and biologically active enantiomer of praziquantel. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new anthelmintic therapies.
Executive Summary
Praziquantel has been the cornerstone of schistosomiasis treatment for decades, administered as a racemic mixture of its two enantiomers.[1] Emerging research has demonstrated that the anthelmintic activity is almost exclusively attributable to the levorotatory enantiomer, L-praziquantel.[1][2] This has led to the development of arpraziquantel, a formulation containing only L-praziquantel, which has shown high efficacy and a favorable safety profile in recent clinical trials, particularly in pediatric populations.[3][4] This guide will delve into the available data to compare the efficacy, mechanism of action, and experimental protocols related to L-praziquantel and other first-line anthelmintics, including albendazole, mebendazole, ivermectin, and oxamniquine.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of L-praziquantel and other first-line anthelmintic drugs against various helminths, with a primary focus on Schistosoma species.
Table 1: In Vitro Efficacy Against Schistosoma Species
| Drug | Target Species | Assay Type | Efficacy Metric (IC₅₀) | Source(s) |
| L-Praziquantel (R-PZQ) | S. mansoni (adult) | Microscopic evaluation | 0.04 µg/mL (4h), 0.02 µg/mL (72h) | |
| S. mansoni (NTS¹) | Microscopic evaluation | 0.03 µg/mL | ||
| S. haematobium (adult) | Microscopic evaluation | 0.007 µg/mL (4h), 0.01 µg/mL (72h) | ||
| Praziquantel (racemic) | S. mansoni (adult) | Microscopic evaluation | 0.03 µg/mL (4h & 72h) | |
| S. haematobium (NTS¹) | Microscopic evaluation | 1.5 µM | ||
| Albendazole | S. mansoni (NTS¹) | Microscopic evaluation | >10 µM | |
| Mebendazole | S. mansoni (NTS¹) | Microscopic evaluation | >10 µM | |
| Ivermectin | S. mansoni (NTS¹) | Microscopic evaluation | >10 µM | |
| Oxamniquine | S. mansoni (adult) | Microscopic evaluation | Low to moderate activity | |
| S. mansoni (NTS¹) | Microscopic evaluation | 26.5 µM |
¹Newly Transformed Schistosomula
Table 2: In Vivo Efficacy in Murine Models of Schistosomiasis
| Drug | Target Species | Dosage | Efficacy Metric (Worm Burden Reduction) | Source(s) |
| L-Praziquantel (R-PZQ) | S. mansoni | 100 mg/kg (single dose) | 52% | |
| S. mansoni | 200 mg/kg (single dose) | >98% | ||
| S. mansoni | 400 mg/kg (single dose) | 100% | ||
| S. haematobium | 31.0 mg/kg (single dose) | 73.3% | ||
| S. haematobium | 62.5 mg/kg (single dose) | 75.6% | ||
| S. haematobium | 125.0 mg/kg (single dose) | 98.5% | ||
| Praziquantel (racemic) | S. mansoni | 400 mg/kg (single dose) | ~70-80% | |
| S. haematobium | 250.0 mg/kg (single dose) | 99.3% | ||
| Albendazole | S. haematobium | 400 mg (single dose, human study) | 68.7% (Cure Rate) | |
| Oxamniquine | S. mansoni | 100 mg/kg (single dose) | - |
Table 3: Clinical Efficacy of Arpraziquantel (L-Praziquantel) in Pediatric Patients (Phase III Trial)
| Target Species | Dosage | Efficacy Metric (Cure Rate) | Source(s) |
| S. mansoni | 50 mg/kg (single dose) | ~90% | |
| S. haematobium | 60 mg/kg (single dose) | ~90% |
Mechanism of Action
The primary mode of action of praziquantel and its active enantiomer, L-praziquantel, involves the disruption of calcium homeostasis in the parasite. Recent studies have identified a specific transient receptor potential (TRP) channel, designated Sm.TRPMPZQ, as the molecular target.
Binding of L-praziquantel to this channel leads to a rapid and sustained influx of calcium ions into the schistosome. This sudden increase in intracellular calcium triggers a cascade of events, including:
-
Spastic paralysis: The influx of calcium causes severe muscle contractions, leading to paralysis of the worm.
-
Tegumental disruption: The outer surface of the worm, the tegument, undergoes vacuolization and damage, exposing parasite antigens to the host's immune system.
This dual action of paralysis and immune-mediated clearance ultimately leads to the death and elimination of the parasite.
In contrast, other first-line anthelmintics operate through different mechanisms:
-
Albendazole and Mebendazole (Benzimidazoles): These drugs bind to the parasite's β-tubulin, inhibiting microtubule polymerization. This disrupts essential cellular processes like glucose uptake and cell division, leading to the parasite's death.
-
Ivermectin: It targets glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, causing an increased influx of chloride ions. This leads to hyperpolarization of the cells, resulting in paralysis and death of the parasite.
-
Oxamniquine: This drug is activated by a schistosome sulfotransferase enzyme and is thought to interfere with the parasite's nucleic acid metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of anthelmintic drugs.
In Vitro Drug Susceptibility Assay for Schistosoma
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against adult or juvenile Schistosoma worms.
Materials:
-
Adult or newly transformed schistosomula (NTS) of the target Schistosoma species.
-
Culture medium (e.g., RPMI-1640 or Medium 199) supplemented with fetal calf serum and antibiotics.
-
24- or 96-well culture plates.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Inverted microscope.
-
Resazurin-based viability dye (optional for fluorometric readout).
Procedure:
-
Prepare serial dilutions of the test compounds in the culture medium. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).
-
Add a defined number of adult worms or NTS to each well of the culture plate.
-
Add the prepared drug dilutions to the respective wells. Include a solvent control (medium with DMSO) and a negative control (medium only).
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for a defined period (e.g., 24, 48, or 72 hours).
-
Microscopic Evaluation: At specified time points, observe the worms under an inverted microscope. Assess viability based on motility, morphological changes (e.g., tegumental damage, granularity), and mortality.
-
Fluorometric Evaluation (Optional): Add a resazurin-based viability solution to each well and incubate for a further period. Measure the fluorescence to quantify metabolic activity, which correlates with viability.
-
Data Analysis: Calculate the percentage of inhibition for each concentration compared to the control. Determine the IC₅₀ value by fitting the dose-response data to a suitable model.
In Vivo Efficacy in a Murine Model of Schistosomiasis
Objective: To evaluate the in vivo efficacy of a test compound in reducing the worm burden in mice infected with Schistosoma.
Materials:
-
Female mice (e.g., NMRI or Swiss Webster strain).
-
Schistosoma cercariae.
-
Test compound formulated for oral gavage.
-
Perfusion solution (e.g., citrate saline).
-
Dissection tools.
-
Stereomicroscope.
Procedure:
-
Infection: Infect mice percutaneously with a defined number of Schistosoma cercariae (e.g., 80-100 cercariae per mouse).
-
Treatment: At a specified time post-infection (e.g., 42 or 49 days for adult worm studies), administer the test compound to the mice via oral gavage. A control group should receive the vehicle only.
-
Worm Recovery: At a predetermined endpoint (e.g., 14 or 21 days post-treatment), euthanize the mice. Perfuse the hepatic portal system and mesenteric veins with perfusion solution to recover the adult worms.
-
Worm Counting: Collect the perfused worms and count them under a stereomicroscope. Differentiate between male and female worms if required.
-
Data Analysis: Calculate the mean worm burden for the treated and control groups. The percentage of worm burden reduction is calculated as: [1 - (mean worm burden in treated group / mean worm burden in control group)] x 100.
Fecal Egg Count (Kato-Katz Method)
Objective: To quantify the number of helminth eggs per gram of feces.
Materials:
-
Kato-Katz kit (template, screen, spatula).
-
Microscope slides and cellophane coverslips soaked in glycerol-malachite green solution.
-
Fresh fecal sample.
-
Microscope.
Procedure:
-
Place a small amount of the fecal sample on a piece of paper.
-
Press the screen from the Kato-Katz kit on top of the fecal sample.
-
Using the plastic spatula, scrape the sieved fecal material from the top of the screen.
-
Place the template with a standardized hole size on a clean microscope slide.
-
Fill the hole of the template with the sieved fecal material, leveling it off.
-
Remove the template carefully.
-
Cover the fecal smear with a glycerol-soaked cellophane coverslip.
-
Invert the slide and press it gently to spread the fecal material.
-
Allow the slide to clear for a specified time (this allows the glycerol to clear the fecal debris, making the eggs more visible).
-
Egg Counting: Examine the entire smear under a microscope and count all the helminth eggs.
-
Calculation: The number of eggs counted is multiplied by a conversion factor (based on the volume of the template) to obtain the number of eggs per gram of feces (EPG).
Urine Filtration for S. haematobium Egg Detection
Objective: To detect and quantify S. haematobium eggs in urine.
Materials:
-
Urine sample (preferably collected between 10 am and 2 pm).
-
Syringe and filter holder.
-
Polycarbonate or paper filters (10-20 µm pore size).
-
Microscope slides and coverslips.
-
Microscope.
Procedure:
-
Draw a measured volume of urine (e.g., 10 mL) into the syringe.
-
Attach the filter holder containing the filter to the syringe.
-
Gently push the plunger to pass the urine through the filter. The eggs will be trapped on the filter membrane.
-
Carefully remove the filter from the holder and place it on a microscope slide.
-
Add a drop of water or saline and a coverslip.
-
Egg Counting: Examine the entire filter under a microscope and count the S. haematobium eggs.
-
Calculation: The egg count can be expressed as eggs per 10 mL of urine.
Mandatory Visualization
Signaling Pathway of L-Praziquantel
Caption: Mechanism of action of L-Praziquantel in Schistosoma.
Experimental Workflow for In Vivo Anthelmintic Efficacy Testing
Caption: General workflow for in vivo anthelmintic efficacy testing in a mouse model.
Conclusion
The available evidence strongly suggests that L-praziquantel (arpraziquantel) is the primary driver of the anthelmintic activity of racemic praziquantel. Its high efficacy against multiple Schistosoma species, coupled with a favorable safety profile, positions it as a significant advancement in schistosomiasis treatment, particularly for vulnerable pediatric populations. While direct comparative data for this compound remains scarce, the extensive research on L-praziquantel provides a strong foundation for understanding the potential of related levorotatory praziquantel derivatives. Further research is warranted to directly evaluate the anthelmintic properties of this compound and compare its performance against L-praziquantel and other first-line drugs. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.
References
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Ensuring Reproducibility of L-Praziquanamine Experimental Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Praziquanamine, the (S)-enantiomer of Praziquantel, with its active counterpart (R)-Praziquantel, the racemic mixture, and the alternative schistosomicidal agent, Oxamniquine. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex biological and experimental workflows, this document aims to enhance the reproducibility of research in this field.
Comparative Performance Data
To facilitate a clear comparison of the biological activity and safety profiles of this compound and related compounds, the following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Cytotoxicity Data
The cytotoxic effects of Praziquantel enantiomers and the racemic mixture were evaluated across a panel of human and murine cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Praziquantel Enantiomers and Racemic Mixture. [1][2][3]
| Cell Line | This compound ((S)-PZQ) | (R)-Praziquantel | Racemic Praziquantel |
| L-02 (Human normal liver) | 106 ± 2.0 | >200 | 80.4 ± 1.9 |
| HepG2 (Human hepatocellular carcinoma) | >200 | >200 | >200 |
| prf-plc-5 (Human hepatocellular carcinoma) | >200 | >200 | >200 |
| SH-SY5Y (Human neuroblastoma) | 196.8 ± 4.1 | >200 | >200 |
| HUVEC (Human umbilical vein endothelial) | >200 | >200 | >200 |
| A549 (Human lung carcinoma) | >200 | >200 | >200 |
| HCT-15 (Human colorectal adenocarcinoma) | >200 | >200 | >200 |
| Raw264.7 (Murine macrophage) | >200 | >200 | >200 |
Data from Sun et al., 2016.
In Vitro and In Vivo Efficacy Against Schistosoma Species
The efficacy of Praziquantel enantiomers and racemic Praziquantel against Schistosoma haematobium and Schistosoma mansoni has been evaluated both in vitro and in vivo.
Table 2: In Vitro Activity (IC50 in µg/mL) against adult S. haematobium. [4][5]
| Compound | IC50 at 4 hours | IC50 at 72 hours |
| This compound ((S)-PZQ) | 3.51 | 3.40 |
| (R)-Praziquantel | 0.007 | 0.01 |
| Racemic Praziquantel | 0.03 | 0.03 |
Table 3: In Vivo Efficacy (Worm Burden Reduction) against S. haematobium in hamsters.
| Compound | Dose (mg/kg) | Worm Burden Reduction (%) |
| This compound ((S)-PZQ) | 500.0 | 94.1 |
| 250.0 | 83.0 | |
| 125.0 | 46.7 | |
| (R)-Praziquantel | 125.0 | 98.5 |
| 62.5 | 75.6 | |
| 31.0 | 73.3 | |
| Racemic Praziquantel | 250.0 | 99.3 |
Table 4: In Vivo Efficacy (ED50 in mg/kg) against S. haematobium in hamsters.
| Compound | ED50 (mg/kg) |
| This compound ((S)-PZQ) | 127.6 |
| (R)-Praziquantel | 24.7 |
Table 5: In Vitro Activity (IC50 in µg/mL) against adult S. mansoni.
| Compound | IC50 |
| This compound ((S)-PZQ) | 5.85 |
| (R)-Praziquantel | 0.02 |
Table 6: In Vivo Efficacy (Worm Burden Reduction) against S. mansoni in mice.
| Compound | Dose (mg/kg) | Worm Burden Reduction (%) |
| This compound ((S)-PZQ) | 800 | 19 |
| (R)-Praziquantel | 400 | 100 |
| Racemic Praziquantel | 400 | - |
Comparative Efficacy of Oxamniquine Derivatives
Oxamniquine and its derivatives represent an alternative therapeutic strategy for schistosomiasis, particularly for praziquantel-resistant strains.
Table 7: In Vitro and In Vivo Efficacy of selected Oxamniquine Derivatives.
| Compound | Target Species | In Vitro Activity | In Vivo Activity (Dose) | Worm Burden Reduction (%) |
| CIDD-0150303 | S. mansoni | 100% killing at 71.5 µM | 100 mg/kg | 81.8 |
| CIDD-0149830 | S. haematobium | 100% killing at 71.5 µM | 100 mg/kg | 80.2 |
| CIDD-0066790 | S. japonicum | 100% killing at 71.5 µM | 100 mg/kg | 86.7 |
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of the test compounds on various cell lines.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compounds (this compound, (R)-Praziquantel, Racemic Praziquantel) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation period, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Analytical Quantification: HPLC Separation of Praziquantel Enantiomers
This protocol describes the high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound and (R)-Praziquantel.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OJ-R)
-
Mobile phase: 0.1 M Sodium perchlorate-acetonitrile (66:34, v/v)
-
Acetonitrile
-
Sodium perchlorate
-
Praziquantel enantiomer standards
-
Sample preparation materials (e.g., solid-phase extraction cartridges)
Procedure:
-
Sample Preparation: Extract the praziquantel enantiomers from the matrix (e.g., serum, plasma) using an appropriate method such as solid-phase extraction.
-
Chromatographic Conditions:
-
Column: Chiralcel OJ-R
-
Mobile Phase: 0.1 M Sodium perchlorate-acetonitrile (66:34, v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
-
Standard Curve Preparation: Prepare a series of standard solutions of each enantiomer in the mobile phase at known concentrations.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to each enantiomer based on their retention times and the standard curve.
In Vitro Schistosoma mansoni Viability Assay
This protocol provides a method for assessing the viability of adult Schistosoma mansoni worms in vitro following exposure to test compounds.
Materials:
-
Adult Schistosoma mansoni worms
-
24-well culture plates
-
Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Test compounds dissolved in DMSO
-
Inverted microscope
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Worm Preparation: Perfuse adult S. mansoni worms from infected mice and wash them in pre-warmed culture medium.
-
Assay Setup: Place one or two worms in each well of a 24-well plate containing 2 mL of culture medium. Allow the worms to acclimatize for at least 1 hour in the incubator.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for up to 72 hours.
-
Viability Assessment: Observe the worms under an inverted microscope at regular intervals (e.g., 24, 48, and 72 hours). Assess viability based on motor activity, tegumental changes, and overall morphology. A scoring system can be used to quantify the effects.
-
Data Analysis: Determine the concentration of the compound that causes a 50% reduction in viability (IC50) or other relevant endpoints.
Visualizations
To further clarify complex processes and relationships, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the in vitro cytotoxicity of Praziquantel enantiomers.
Caption: Proposed signaling pathway for Praziquantel's mechanism of action in Schistosoma.
Caption: Logical framework for ensuring the reproducibility of experimental data.
References
- 1. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Detection of Schistosoma japonicum Cercariae in Water by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
L-Praziquanamine vs. Praziquantel: A Comparative Guide on Efficacy Against Resistant Parasites
For Researchers, Scientists, and Drug Development Professionals
The emergence of Praziquantel (PZQ)-resistant schistosomes, the causative agent of schistosomiasis, presents a significant challenge to global public health. This guide provides a comparative analysis of L-Praziquanamine and its potential efficacy against PZQ-resistant parasites, placed in the context of the known activity of Praziquantel and its derivatives. Due to a notable lack of direct experimental data on this compound, this comparison draws upon the established principles of stereoselectivity in PZQ's mechanism of action and the broader research on praziquanamine-derived compounds.
Executive Summary
Praziquantel, administered as a racemic mixture of (R)- and (S)-enantiomers, remains the frontline treatment for schistosomiasis.[1] The therapeutic activity resides almost exclusively in the (R)- or levo-enantiomer, (R)-PZQ.[1][2][3] this compound, the levo-enantiomer of a key synthetic precursor to PZQ, is hypothesized to share this stereospecific activity. While direct evidence of this compound's efficacy, particularly against PZQ-resistant strains, is currently unavailable in published literature, studies on chiral derivatives of praziquantel consistently demonstrate the superior activity of the R-isomers.[2] This guide synthesizes the existing data on PZQ and its derivatives to provide a framework for understanding the potential role of this compound and to highlight critical areas for future research.
Comparative Efficacy and Physicochemical Properties
Direct comparative data for this compound is not available. The following table summarizes the known data for Praziquantel and its enantiomers. It is postulated that this compound's activity would align with that of the (R)-PZQ enantiomer.
| Compound | Target Parasite Stage | In Vitro Efficacy (IC50) | In Vivo Efficacy (Worm Burden Reduction) | Notes |
| Racemic Praziquantel (PZQ) | Adult worms | 0.03 µg/ml (S. haematobium) | 94.1% at 400 mg/kg (S. mansoni) | Standard treatment; less effective against juvenile worms. |
| (R)-Praziquantel (Levo-PZQ) | Adult worms | 0.007 µg/ml (S. haematobium) | >98% at 200 and 400 mg/kg (S. mansoni) | The primary active enantiomer. |
| (S)-Praziquantel | Adult worms | 3.51 µg/ml (S. haematobium) | 19.6% at 800 mg/kg (S. mansoni) | Largely inactive enantiomer. |
| This compound | Unknown | No data available | No data available | Activity is inferred to be similar to (R)-PZQ based on stereochemistry. |
Mechanism of Action and Resistance
Praziquantel's Mechanism of Action
The precise molecular target of Praziquantel is not fully elucidated, but its primary mechanism of action involves the disruption of calcium ion homeostasis in the schistosome. PZQ is believed to interact with voltage-gated calcium channels on the parasite's cell membrane, leading to a rapid influx of Ca2+ ions. This influx causes severe muscle contractions, paralysis, and tegumental damage, ultimately leading to the parasite's death and clearance by the host immune system.
Figure 1. Proposed mechanism of action of Praziquantel.
Praziquantel Resistance
While widespread clinical resistance to Praziquantel has not yet been definitively established, laboratory studies have successfully induced PZQ-resistant strains of S. mansoni. The mechanisms of resistance are not fully understood but are thought to involve:
-
Altered Drug Metabolism: Resistant worms may metabolize the drug more effectively.
-
Target Site Modification: Genetic variations in or near the putative Ca2+ channel target could reduce drug binding.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters may pump the drug out of the parasite's cells.
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound and Praziquantel are not available. However, the following represents a standard workflow for assessing the in vitro and in vivo efficacy of antischistosomal drug candidates.
In Vitro Efficacy Assessment
-
Parasite Culture: Adult Schistosoma worms are recovered from experimentally infected mice and maintained in a suitable culture medium.
-
Drug Incubation: Worms are exposed to a range of concentrations of the test compounds (e.g., this compound, Praziquantel) and a control (vehicle only).
-
Viability Assessment: Parasite viability is assessed at various time points (e.g., 24, 48, 72 hours) by observing motor activity, tegumental changes, and ultimately, mortality.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated to determine the in vitro potency of the compounds.
Figure 2. General workflow for in vitro antischistosomal drug testing.
In Vivo Efficacy Assessment
-
Animal Infection: Mice are experimentally infected with Schistosoma cercariae.
-
Drug Administration: At a specified time post-infection (e.g., 42 days for adult worms), infected mice are treated orally with the test compounds or a vehicle control.
-
Worm Burden Determination: Several weeks after treatment, mice are euthanized, and the remaining adult worms are recovered by perfusion and counted.
-
Efficacy Calculation: The worm burden reduction in treated groups is calculated relative to the untreated control group.
Synthesis of Chiral Praziquantel Derivatives
The synthesis of chiral praziquantel analogs is crucial for studying stereospecific activity. A common approach involves the resolution of praziquanamine to obtain the desired enantiomer, which is then used as a starting material for further derivatization.
Figure 3. Logical flow for the synthesis of chiral PZQ derivatives.
Future Directions and Conclusion
The significant knowledge gap regarding the efficacy of this compound against both PZQ-susceptible and -resistant schistosomes underscores a critical area for future research. The logical next step is the synthesis and isolation of this compound for direct in vitro and in vivo evaluation. Should this compound demonstrate significant antischistosomal activity, further studies against PZQ-resistant strains would be of paramount importance.
References
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of chiral praziquantel analogues as potential drug candidates with activity to juvenile Schistosoma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of L-Praziquanamine: A Novel Approach vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel synthetic route for L-Praziquanamine, a key intermediate in the production of the broad-spectrum anthelmintic drug Praziquantel. Through a detailed comparison with traditional synthesis methods, this document offers objective analysis of performance, supported by experimental data, to inform future research and development in anthelmintic drug manufacturing.
Executive Summary
The synthesis of this compound is a critical step in the manufacturing of Praziquantel. Traditional methods, while established, often face challenges related to harsh reaction conditions, the use of hazardous materials, and moderate yields. A novel synthetic pathway, outlined in Chinese patent CN101497613B, presents a promising alternative, boasting milder reaction conditions, readily available starting materials, and potentially higher overall yields. This guide provides a side-by-side comparison of this novel route with a widely used traditional method, empowering researchers to make informed decisions based on quantitative data and detailed procedural outlines.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for the novel and a traditional synthetic route for this compound.
Table 1: Comparison of Starting Materials and Reagents
| Feature | Novel Synthetic Route (CN101497613B) | Traditional Synthetic Route (Pictet-Spengler based) |
| Primary Starting Material | Phenethylamine | Phenethylamine |
| Key Reagents | Chloroacetyl chloride, Methenamine, Glyoxal bis(dimethyl acetal) | Chloroacetyl chloride, Aminoacetaldehyde dimethyl acetal |
| Solvents | Dichloromethane, Sulfuric acid | Dichloromethane, Trifluoroacetic acid or other strong acids |
| Catalysts | Not explicitly mentioned for all steps | Acid catalyst for Pictet-Spengler cyclization |
| Material Availability | Readily available commercial materials[1] | Readily available commercial materials |
| Cost Profile | Potentially lower due to avoidance of expensive reagents[1] | Can be higher due to cost of specific reagents |
Table 2: Comparison of Reaction Conditions and Performance
| Parameter | Novel Synthetic Route (CN101497613B) | Traditional Synthetic Route (Pictet-Spengler based) |
| Overall Yield | High (Individual step yields are high, e.g., 97.2% for the first step)[1] | Moderate to Good (Varies depending on specific conditions) |
| Reaction Temperature | Mild (0°C to room temperature for most steps)[1] | Can require elevated temperatures for cyclization |
| Reaction Time | Multi-step, with individual steps ranging from hours to overnight | Multi-step, with comparable reaction times |
| Purity of Final Product | High (as implied by patent claims) | Generally high, requires purification |
| Safety Considerations | Avoids hypertoxic raw materials like sodium cyanide[1] | Use of strong acids requires careful handling |
| Scalability | Presented as suitable for industrial production | Established for large-scale production |
Experimental Protocols
Novel Synthetic Route (Adapted from CN101497613B)
Step 1: Synthesis of N-(2-phenylethyl)-2-chloroacetamide
-
In a 500 ml three-necked flask equipped with a thermometer and magnetic stirrer, add phenethylamine (12.1g, 0.1mol), dichloromethane (240ml), and sodium bicarbonate (10.0g, 0.12mol).
-
Cool the mixture to 0°C using an ice-water bath while stirring.
-
Slowly add chloroacetyl chloride (12.4g, 0.11mol), maintaining the reaction temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 4 hours.
-
Add cold water and separate the organic phase.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-phenylethyl)-2-chloroacetamide as needle-like crystals. (Yield: 97.2%).
Subsequent Steps: The patent describes further reactions with methenamine and glyoxal bis(dimethyl acetal), followed by reduction and cyclization to yield this compound. The final cyclization step involves treating the intermediate with sulfuric acid at 5°C.
Traditional Synthetic Route (Pictet-Spengler Cyclization)
Step 1: Synthesis of 2-chloro-N-phenethylacetamide
-
This step is identical to Step 1 of the novel synthetic route.
Step 2: Synthesis of 2-((2,2-dimethoxyethyl)amino)-N-(2-phenylethyl)acetamide
-
React N-(2-phenylethyl)-2-chloroacetamide with aminoacetaldehyde dimethyl acetal.
Step 3: Pictet-Spengler Cyclization to form this compound
-
Subject the product from Step 2 to acid-catalyzed cyclization using a strong acid like trifluoroacetic acid or sulfuric acid to yield this compound.
Mandatory Visualization
Caption: Novel Synthetic Route for this compound.
Caption: Traditional Synthetic Route for this compound.
Caption: Experimental Workflow for Route Comparison.
Conclusion
The novel synthetic route for this compound, as detailed in Chinese patent CN101497613B, presents a compelling alternative to traditional methods. The advantages of this route include the use of readily available and less hazardous materials, mild reaction conditions, and high reported yields for individual steps, suggesting a potentially more cost-effective and environmentally friendly process for industrial-scale production. While the traditional Pictet-Spengler based synthesis is well-established, the novel route warrants further investigation and optimization as a potentially superior method for the synthesis of this crucial pharmaceutical intermediate. This guide provides the foundational data and protocols to initiate such a validation in a research or industrial setting.
References
Comparative Metabolic Profiling: L-Praziquanamine (R-Praziquantel) vs. Praziquantel
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic profiles of L-Praziquanamine (R-Praziquantel) and racemic Praziquantel. Praziquantel (PZQ) is the primary drug for treating schistosomiasis, and it is administered as a racemic mixture of two enantiomers: R-Praziquantel and S-Praziquantel.[1][2] The anthelmintic activity is primarily attributed to the R-enantiomer, also known as this compound.[3][4] Understanding the differential metabolism of the active enantiomer versus the racemic mixture is crucial for optimizing therapeutic efficacy and safety.
Executive Summary of Metabolic Differences
The metabolism of Praziquantel is a rapid and extensive process, primarily occurring in the liver through the cytochrome P450 (CYP) enzyme system.[5] This leads to low systemic bioavailability of the parent drug. The metabolic pathways exhibit significant enantioselectivity, with different CYP isoforms preferentially metabolizing each enantiomer. This results in distinct pharmacokinetic profiles for R- and S-Praziquantel.
Key Metabolic Highlights:
-
Major Metabolizing Enzymes: CYP1A2, CYP2C19, CYP3A4, CYP2C9, and CYP2D6 are the primary enzymes involved in Praziquantel metabolism.
-
Enantioselective Metabolism:
-
The metabolism of R-Praziquantel (this compound) is predominantly catalyzed by CYP1A2 and CYP2C19 .
-
S-Praziquantel metabolism is mainly driven by CYP2C19 and CYP3A4 .
-
-
Primary Metabolite: The main metabolite for both enantiomers is 4-hydroxy praziquantel (4-OH PZQ).
-
Pharmacokinetic Divergence: R-Praziquantel is cleared from the circulatory system approximately 2.5 times faster than its S-antipode, resulting in a maximum plasma concentration (Cmax) that is only about one-third of that of S-Praziquantel.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters related to the metabolism of Praziquantel and its enantiomers.
Table 1: Contribution of CYP Isoforms to the Metabolism of Praziquantel Enantiomers
| CYP Isoform | Contribution to R-Praziquantel (this compound) Metabolism | Contribution to S-Praziquantel Metabolism |
| CYP1A2 | Major Contributor | Minor Contributor |
| CYP2C19 | Major Contributor | Major Contributor |
| CYP3A4 | Minor Contributor | Estimated to contribute ~89.88% |
| CYP2C9 | Involved | Involved |
| CYP2D6 | Involved | Involved |
Table 2: In Vitro Kinetic Parameters for Metabolite Formation by Key CYP Isoforms
Note: Direct comparative Km and Vmax values for this compound vs. racemic Praziquantel are not consistently available across studies. The following data for the formation of mono-oxidized metabolites from PZQ enantiomers by specific CYP enzymes provides insight into the enantioselective kinetics.
| CYP Isoform | Substrate | Apparent Km (μM) |
| CYP2C9 | (R,S)-PZQ | Varies by metabolite |
| (R)-PZQ | Varies by metabolite | |
| (S)-PZQ | Varies by metabolite | |
| CYP3A4 | (R,S)-PZQ | Varies by metabolite |
| (R)-PZQ | Varies by metabolite | |
| (S)-PZQ | Varies by metabolite |
Data from a study by Wang et al. (2014) indicated that apparent Km and Vmax differences were observed in the catalytic formation of three mono-oxidized metabolites by CYP2C9 and CYP3A4, supporting the metabolic differences for PZQ enantiomers.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative metabolic profiling of Praziquantel and its enantiomers.
Protocol 1: In Vitro CYP Reaction Phenotyping
Objective: To identify the major CYP isoforms responsible for the metabolism of R- and S-Praziquantel.
Materials:
-
Recombinant human CYP isoenzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 3A5)
-
Human Liver Microsomes (HLM)
-
Praziquantel (racemic), R-Praziquantel, and S-Praziquantel
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Selective CYP inhibitors (for validation in HLM)
-
LC-MS/MS system for analysis
Methodology:
-
Incubation Setup: Prepare incubation mixtures containing the test compound (PZQ or its enantiomers), recombinant CYP enzymes or HLM, and the NADPH regenerating system in the incubation buffer.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the depletion of the parent compound.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug.
-
Data Analysis: Calculate the rate of metabolism for each CYP isoform and in HLM. For HLM experiments with inhibitors, assess the reduction in metabolism to confirm the contribution of specific CYPs.
Protocol 2: Metabolite Identification using LC-QTOF-MS
Objective: To identify the metabolites of Praziquantel and its enantiomers.
Materials:
-
Incubation samples from in vitro metabolism studies (as described in Protocol 1) or biological samples (urine, feces, plasma) from in vivo studies.
-
UPLC-ESI-QTOFMS system (Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry).
-
Mobile phase: Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Methodology:
-
Chromatographic Separation: Inject the sample onto a suitable UPLC column (e.g., Acquity C18 BEH). Use a gradient elution program to separate the parent drug and its metabolites.
-
Mass Spectrometry Analysis: Operate the mass spectrometer in full-scan mode to detect all ions within a specified mass range (e.g., 50–850 m/z).
-
Tandem MS (MS/MS) for Structural Elucidation: Perform tandem mass spectrometry on the detected metabolite ions to obtain fragmentation patterns.
-
Data Processing: Use specialized software to process the raw data, identify potential metabolites based on their mass-to-charge ratio, and compare their fragmentation patterns with that of the parent drug to propose metabolite structures.
Visualizations
Praziquantel Metabolism Pathway
References
- 1. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Proper Disposal of L-Praziquanamine in a Research Environment
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. L-Praziquanamine, a derivative of praziquantel, requires careful handling and disposal due to the absence of a specific Safety Data Sheet (SDS) and established disposal protocols. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, drawing upon general principles of pharmaceutical waste management and data from structurally related compounds.
Disclaimer: The following procedures are based on general laboratory safety protocols and information from related compounds due to the lack of a specific Safety Data Sheet (SDS) for this compound (CAS No. 99746-73-3)[1][2][3]. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Waste Characterization and Classification
The first and most crucial step is to determine if this compound waste is considered hazardous. Based on the SDS of related compounds like Dthis compound and Praziquantel, it is prudent to handle this compound as a potentially hazardous substance[4][5]. The hazards may include being harmful if swallowed and causing skin or eye irritation.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste can be classified as hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Unused this compound, if deemed a commercial chemical product being discarded, could potentially fall under the P or U list categories, which include many pharmaceutical compounds. The P-list is for acutely hazardous wastes, while the U-list is for toxic wastes.
Quantitative Data Summary for Hazard Assessment
Since no specific quantitative hazard data exists for this compound, the following table summarizes information for the closely related compound, Praziquantel, to inform a conservative approach to waste management.
| Parameter | Value (for Praziquantel) | Source |
| Acute Oral Toxicity | May be harmful if swallowed. | |
| Skin Irritation | May cause an allergic skin reaction. | |
| Eye Irritation | Potential for mechanical irritation. | |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. |
Step-by-Step Disposal Procedures
The proper disposal of this compound will depend on the quantity and form of the waste (e.g., pure compound, solutions, contaminated labware).
For Small Quantities (Research Scale):
-
Segregation: Do not mix this compound waste with other waste streams. Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Containerization: Use a chemically resistant container with a secure screw-top cap. The container must be in good condition and compatible with the waste.
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date accumulation started. Do not use abbreviations or chemical formulas.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be under the control of the laboratory personnel and away from sources of ignition or incompatible chemicals.
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
For Large Quantities or Bulk Disposal:
-
Consult EHS: For larger quantities, it is essential to consult with your EHS department before beginning any disposal process. They will provide guidance on appropriate packaging, labeling, and transportation.
-
Professional Disposal Service: The disposal of bulk pharmaceutical waste must be handled by a licensed hazardous waste disposal company. Your EHS office will have approved vendors for this service.
-
Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. This is a legal requirement and tracks the waste from your facility to its final disposal site.
Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After thorough rinsing, the glassware can typically be disposed of in a broken glass box.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be collected in a designated hazardous waste bag and disposed of through the EHS-managed waste stream.
Experimental Protocols Cited
This guidance is based on established principles of chemical waste management as outlined in resources such as "Prudent Practices in the Laboratory" and EPA guidelines, rather than specific experimental protocols for this compound disposal. The core experimental protocol is the segregation, secure containment, and proper labeling of the chemical waste, followed by disposal through an approved hazardous waste management program.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling L-Praziquanamine
This guide provides crucial safety and logistical information for the handling and disposal of L-Praziquanamine in a research environment. The following procedures are based on general laboratory safety principles and available data for related compounds, intended to support a comprehensive risk assessment by qualified professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary. |
Note: The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures to be performed.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks in a designated receiving area.
-
Verify that the container is properly labeled.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
-
For long-term storage, follow the supplier's recommendations, which may include storage at -20°C or -80°C.[2]
-
-
Preparation and Use:
-
All work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Wash hands thoroughly after handling.
-
-
Spill Management:
-
In case of a spill, evacuate the area and prevent unauthorized personnel from entering.
-
Wear appropriate PPE and contain the spill using absorbent materials.
-
Collect the spilled material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Waste Characterization: this compound waste should be treated as hazardous chemical waste.
-
Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent, and the rinsate collected as hazardous waste.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the handling process for this compound, from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
